molecular formula C7H5ClN2S B160215 2-Amino-6-chlorobenzothiazole CAS No. 95-24-9

2-Amino-6-chlorobenzothiazole

Katalognummer: B160215
CAS-Nummer: 95-24-9
Molekulargewicht: 184.65 g/mol
InChI-Schlüssel: VMNXKIDUTPOHPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-chlorobenzothiazole serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a key precursor for developing novel therapeutic agents, particularly in oncology. Scientific investigations have demonstrated that derivatives synthesized from this core structure exhibit potent antiproliferative activities against a range of cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7) . The mechanism of action for these advanced derivatives is multifaceted, often involving the inhibition of critical enzymatic targets within cancer signaling pathways, such as the PI3K/AKT/mTOR network and the MAPK pathway . Furthermore, the chloro substituent at the 6-position and the amino group at the 2-position provide distinct reactive sites for further chemical elaboration. This allows researchers to efficiently construct complex molecular architectures, such as spiro-heterocyclic systems, via condensation reactions with components like N-ethylmaleimide or through the formation of Schiff bases . The compound's utility also extends to the synthesis of metal complexes, where it acts as a ligand, forming compounds investigated for their antifungal properties against pathogens like Alternaria alternate . In solid-phase synthesis methodologies, this compound and its intermediates enable the generation of diverse chemical libraries, facilitating the discovery of new bioactive molecules through cross-coupling reactions and other derivatization techniques . This compound remains a fundamental building block for probing biological mechanisms and accelerating drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXKIDUTPOHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059120
Record name 2-Benzothiazolamine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-24-9
Record name 2-Amino-6-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-benzothiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzothiazolamine, 6-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Benzothiazolamine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorobenzothiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-2-BENZOTHIAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U337T5UFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-Amino-6-chlorobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, synthesis, and the development of novel benzothiazole (B30560) derivatives.

Core Chemical and Physical Properties

This compound is a substituted benzothiazole, a bicyclic heterocyclic system, that presents as an off-white to light beige or pale cream crystalline powder.[1][2] Its chemical stability under normal temperature and pressure makes it a reliable synthon in various chemical transformations.[3]

The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and computational applications.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂S[1][4][5][6]
Molecular Weight 184.65 g/mol [5][6]
Melting Point 196.5-201 °C[1][2]
Appearance Off-white to light beige crystalline powder[1][2]
Solubility Insoluble in water.[3] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7][3][7]
Assay ≥98.5% (GC)[2]

Structural Information

The structural identity of this compound is well-defined by various chemical identifiers and representations, which are crucial for database searches, structural analysis, and molecular modeling.

IdentifierValueSource(s)
IUPAC Name 6-chloro-1,3-benzothiazol-2-amine[2][6]
CAS Number 95-24-9[1][4][5][6]
SMILES String Nc1nc2ccc(Cl)cc2s1[5]
InChI Key VMNXKIDUTPOHPO-UHFFFAOYSA-N[2][4]

The molecular structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with an amino group at position 2 and a chlorine atom at position 6. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a versatile building block for more complex molecules.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established methods. A classical and widely cited approach involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen.

Classical Synthesis from 4-chloroaniline (B138754)

This method is a common route for the preparation of 6-substituted 2-aminobenzothiazoles.

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture with a concentrated ammonium (B1175870) hydroxide (B78521) solution until a precipitate forms.

  • Filter the precipitate, wash it thoroughly with water, and allow it to dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Synthesis from 4-chlorophenylthiourea

An alternative method utilizes 4-chlorophenylthiourea as the starting material.[8]

Materials:

Procedure:

  • Suspend 4-chlorophenylthiourea in chlorobenzene with stirring.

  • Add sulfuryl chloride uniformly to the suspension at a temperature of 40-45 °C over approximately 3 hours.

  • After the gas evolution ceases, remove the chlorobenzene by steam distillation.

  • Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.

  • The crude this compound will agglomerate. Decant the aqueous layer.

  • Dry the crude product. Further purification can be achieved by recrystallization.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product aniline 4-chloroaniline mixing 1. Mixing and Cooling aniline->mixing thiocyanate Potassium Thiocyanate thiocyanate->mixing bromine Bromine in Glacial Acetic Acid addition 2. Slow Addition of Bromine bromine->addition mixing->addition stirring 3. Stirring at Room Temp. addition->stirring precipitation 4. Precipitation in Ice Water stirring->precipitation neutralization 5. Neutralization with NH₄OH precipitation->neutralization filtration 6. Filtration and Washing neutralization->filtration recrystallization 7. Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis. The amino group at the 2-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of derivatives with potential biological activities.

Derivatives of 2-aminobenzothiazole (B30445) have been investigated for a variety of pharmacological applications, including as anticancer, antimicrobial, and anthelmintic agents.[9][10] Specifically, substituted 2-aminobenzothiazoles have been shown to interact with biological targets such as the PI3K/Akt and EGFR signaling pathways, which are often dysregulated in cancer.[11][12] While the specific biological activity and signaling pathway involvement of this compound itself are subjects of ongoing research, its structural motif is a key component in the design of new therapeutic agents.

This document provides a foundational understanding of this compound. Further research into its biological activities and the development of novel synthetic methodologies will continue to expand its utility in science and industry.

References

Synthesis of 2-Amino-6-chlorobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-6-chlorobenzothiazole, a crucial intermediate in the development of various pharmacologically active molecules. The document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through two well-established routes, both originating from 4-chloroaniline (B138754). The key intermediate in the most common pathway is N-(4-chlorophenyl)thiourea, which is subsequently cyclized to form the target benzothiazole (B30560) ring. A more direct approach involves a one-pot reaction from 4-chloroaniline.

Pathway 1: Synthesis via N-(4-chlorophenyl)thiourea Intermediate

This two-step pathway first involves the synthesis of N-(4-chlorophenyl)thiourea from 4-chloroaniline, followed by an oxidative cyclization to yield this compound.

Step 1: Synthesis of N-(4-chlorophenyl)thiourea

The formation of N-(4-chlorophenyl)thiourea can be achieved by reacting 4-chloroaniline with a thiocyanate (B1210189) salt in the presence of an acid. One documented method involves the reaction of 4-chloroaniline with ammonium (B1175870) thiocyanate in the presence of hydrochloric acid, which is refluxed for one hour.[1]

Step 2: Cyclization of N-(4-chlorophenyl)thiourea

The subsequent cyclization of the thiourea (B124793) intermediate is a critical step and can be accomplished through several methods, most notably using sulfuryl chloride or a combination of sulfuric acid and a bromide source.

Method 2a: Cyclization using Sulfuryl Chloride

In this method, N-(4-chlorophenyl)thiourea is suspended in a solvent such as chlorobenzene (B131634), and sulfuryl chloride is added.[2] The reaction proceeds with the evolution of gas. Following the reaction, the solvent is removed, and the resulting 2-amino-6-chlorobenzothiazolium chloride is neutralized with an ammonia (B1221849) solution to precipitate the crude product.[2] For a quantitative cyclization, at least one mole of sulfuryl chloride per mole of the phenylthiourea (B91264) is required, with a 10 to 100% excess being favorable in practice.[3]

Method 2b: Cyclization using Sulfuric Acid and Hydrogen Bromide

An alternative cyclization process involves dissolving N-(4-chlorophenyl)thiourea in concentrated sulfuric acid, followed by the addition of a hydrogen bromide solution.[4] The reaction mixture is heated to facilitate the ring closure. The product is then precipitated as its sulfate (B86663) salt.[4]

Pathway 2: One-Pot Synthesis from 4-Chloroaniline

A more direct route to 2-aminobenzothiazoles involves the reaction of an aniline (B41778) derivative with potassium thiocyanate and bromine in acetic acid.[5][6] This method, often referred to as the Hugershoff synthesis, proceeds via an in-situ formation of a thiocyanogen (B1223195) intermediate which then reacts with the aniline.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols for the key synthesis steps.

Table 1: Synthesis of N-(4-chlorophenyl)thiourea

Starting MaterialReagentsSolventTemperatureTimeYieldReference
4-chloroanilineAmmonium thiocyanate, HClWaterReflux1 h85%[1]

Table 2: Cyclization of N-(4-chlorophenyl)thiourea to this compound

Starting MaterialReagentsSolventTemperatureTimeYieldReference
N-(4-chlorophenyl)thioureaSulfuryl chlorideChlorobenzene40-45 °C3 h67.4%[2]
N-(4-chlorophenyl)thioureaH₂SO₄, HBr solution-45-70 °C7.5 h87.7% (as sulfate salt)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfuryl Chloride Cyclization[2]

Step 1: Preparation of N-(4-chlorophenyl)thiourea

  • While a specific protocol for the synthesis of N-(4-chlorophenyl)thiourea is not detailed in this particular source, a general method involves reacting 4-chloroaniline with ammonium thiocyanate.[1]

Step 2: Cyclization

  • Suspend 186.5 parts of N-(4-chlorophenyl)thiourea in 850 parts of chlorobenzene with stirring.

  • Uniformly add 185 parts of sulfuryl chloride over approximately 3 hours, maintaining the temperature between 40-45 °C.

  • After the initial gas evolution ceases, remove the chlorobenzene by steam distillation.

  • Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 using a 25% ammonia solution.

  • The crude this compound will agglomerate. Decant the liquid and dry the product. This yields 146.3 parts of the crude product (approximately 85% purity), which corresponds to a 67.4% yield of the pure compound.[2]

Protocol 2: Synthesis of this compound Sulfate via Sulfuric Acid Cyclization[4]
  • Dissolve 108.3 g of N-(4-chlorophenyl)thiourea (with a dry matter content of 86.1%) in 320 g of 100% sulfuric acid at 20 °C.

  • Continuously add 6 g of a 48% strength hydrogen bromide solution over the course of 3 hours.

  • Maintain the temperature at 45-50 °C for 1.5 hours, and then increase it to 65-70 °C for 6 hours.

  • Cool the solution to 20 °C and add 250 ml of methanol. The temperature will rise to approximately 70 °C.

  • Cool the mixture back to 20 °C and filter it using suction.

  • Wash the filter residue three times with 150 ml of acetone (B3395972) each time and then air-dry the product. This procedure yields 122.6 g of this compound sulfate, which corresponds to an 87.7% yield.[4]

Visualized Synthesis Pathways

The following diagrams illustrate the core synthesis pathways for this compound.

Synthesis_Pathway_1 A 4-Chloroaniline B N-(4-chlorophenyl)thiourea A->B + NH4SCN, HCl C This compound B->C + SO2Cl2 or + H2SO4/HBr

Caption: Pathway 1: Two-step synthesis via a thiourea intermediate.

Synthesis_Pathway_2 A 4-Chloroaniline B This compound A->B + KSCN, Br2 in Acetic Acid

Caption: Pathway 2: One-pot synthesis from 4-chloroaniline.

References

The Multifaceted Biological Activities of 2-Amino-6-chlorobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological properties. The introduction of a chlorine atom at the 6-position of this heterocyclic system has been shown to modulate and often enhance its biological profile. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 2-amino-6-chlorobenzothiazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID6-Position SubstituentOther Key SubstitutionsCell LineIC50 (µM)Reference
OMS14ChloroPiperazine-4-nitroanilineA549 (Lung)22.13[1]
OMS14ChloroPiperazine-4-nitroanilineMCF-7 (Breast)33.78[1]
Derivative 51ChloroDichlorophenylHOP-92 (Non-small cell lung)0.0718[2][3]
C2ChloroDi(this compound)dichloridopalladate(II)Colorectal CarcinomaNot specified, but showed cytotoxic activity[4]
Signaling Pathways in Anticancer Action

Several signaling pathways are implicated in the anticancer effects of 2-aminobenzothiazole derivatives. These compounds have been shown to modulate pathways such as PI3K/Akt/mTOR, EGFR, JAK/STAT, and MAPK/ERK, which are frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Certain 2-aminobenzothiazole derivatives can inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.[5][6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Benzothiazole (B30560) 2-Amino-6-chloro- benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

PI3K/Akt/mTOR pathway inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[7][8] Its overactivation is a common feature in many cancers. Small molecule inhibitors, including some benzothiazole derivatives, can block EGFR signaling.[9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benzothiazole 2-Amino-6-chloro- benzothiazole Derivative Benzothiazole->EGFR Inhibits

EGFR signaling pathway inhibition.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival.[1][10][11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Benzothiazole 2-Amino-6-chloro- benzothiazole Derivative Benzothiazole->JAK Inhibits

JAK/STAT signaling pathway inhibition.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[2][12]

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors ERK->Transcription Benzothiazole 2-Amino-6-chloro- benzothiazole Derivative Benzothiazole->Raf Inhibits

MAPK/ERK signaling pathway inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Certain this compound derivatives have exhibited potent anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of a this compound derivative, as measured by the carrageenan-induced paw edema model.

Compound IDDoseTime (hours)% Inhibition of EdemaReference
Bt2 (5-chloro-1,3-benzothiazole-2-amine)Not specified3Significant anti-inflammatory activity[9]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise as broad-spectrum antimicrobial agents, with activity against both bacteria and fungi.

Quantitative Antimicrobial Data

The table below summarizes the in vitro antimicrobial activity of this compound derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative of this compoundAspergillus flavusModerate to good[13]
Derivative of this compoundCandida albicansWeak[13]
Derivative of this compoundGram-positive bacteriaModerate to good[13]
Derivative of this compoundGram-negative bacteriaModerate to good[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) in the presence of bromine in glacial acetic acid.[14] A more specific protocol involves suspending 4-chlorophenylthiourea in chlorobenzene (B131634) and adding sulfuryl chloride.[3] The resulting 2-amino-6-chlorobenzothiazolium chloride is then neutralized to yield the final product.[3]

General Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Material (e.g., 4-chloroaniline) Step1 Reaction with KSCN and Bromine Start->Step1 Intermediate Intermediate Formation Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product This compound Derivative Step2->Product Purification Purification (e.g., Recrystallization) Product->Purification Final Final Product Purification->Final

General synthesis workflow.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]

MTT Assay Workflow

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compounds Seed->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (3-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

MTT assay workflow.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[13][19][20]

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac.[21][22]

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[13][21]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Disk Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar (B569324) plate.[23][24][25]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a sterile broth.

  • Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) in a Petri dish.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the this compound derivative and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies against cancer, inflammation, and microbial infections warrants further investigation and development. The structure-activity relationship studies, coupled with a deeper understanding of their molecular mechanisms of action, will be instrumental in designing and synthesizing more potent and selective therapeutic agents based on this privileged scaffold. This guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of these remarkable compounds.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 2-Aminobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole (B30445) core, a heterocyclic scaffold composed of a fused benzene (B151609) and thiazole (B1198619) ring with an amino group at the 2-position, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives have cemented its importance in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of 2-aminobenzothiazole compounds, with a focus on their role in modern drug development.

Historical Perspective: From Obscure Synthesis to a Privileged Scaffold

The journey of 2-aminobenzothiazole began over a century ago with its initial chemical synthesis. In 1901, Arthur Hugerschoff reported a method for the preparation of 2-aminobenzothiazole derivatives through the cyclization of phenylthioureas in the presence of bromine. For decades, these compounds remained largely a chemical curiosity. It wasn't until the 1950s that the biological potential of the 2-aminobenzothiazole scaffold was first hinted at through investigations into the muscle relaxant properties of some of its derivatives. This initial discovery sparked broader interest, leading to the exploration of this chemical class for a variety of therapeutic applications. The subsequent decades witnessed an explosion of research, revealing a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, firmly establishing the 2-aminobenzothiazole moiety as a cornerstone in drug discovery.

Synthetic Methodologies: Crafting the Core Structure

The synthetic accessibility of the 2-aminobenzothiazole scaffold has been a key driver of its widespread use in medicinal chemistry. A variety of methods have been developed for its construction, ranging from classical reactions to modern catalytic approaches.

Classical Synthesis: The Hugerschoff Reaction

The Hugerschoff reaction remains a fundamental and widely utilized method for the synthesis of 2-aminobenzothiazoles. This reaction involves the oxidative cyclization of an arylthiourea using an oxidizing agent, typically bromine, in an acidic medium like acetic acid.

Experimental Protocol: Hugerschoff Synthesis of 2-Amino-6-ethoxybenzothiazole

  • Materials: 4-ethoxyaniline, ammonium (B1175870) thiocyanate (B1210189), glacial acetic acid, bromine.

  • Procedure:

    • A solution of 4-ethoxyaniline (0.1 mol) in glacial acetic acid (50 mL) is prepared in a flask.

    • Ammonium thiocyanate (0.3 mol) is added to the solution, and the mixture is stirred until all solids dissolve.

    • The flask is cooled in an ice bath to 0-5 °C.

    • A solution of bromine (0.1 mol) in glacial acetic acid (20 mL) is added dropwise to the reaction mixture with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

    • The mixture is then poured into ice-cold water (500 mL), leading to the precipitation of the crude product.

    • The precipitate is collected by filtration, washed with cold water, and then neutralized with a dilute solution of sodium bisulfite to remove any excess bromine.

    • The solid is washed again with water and dried.

    • The crude product is recrystallized from ethanol (B145695) to yield pure 2-amino-6-ethoxybenzothiazole.

Modern Synthetic Approaches: Copper-Catalyzed Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of 2-aminobenzothiazoles, often offering milder reaction conditions, higher yields, and broader substrate scope. Copper-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates have proven to be a particularly efficient and practical route.[1][2][3][4]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aminobenzothiazole

  • Materials: 2-iodoaniline (B362364), potassium isothiocyanate, copper(I) iodide (CuI), N,N-dimethylformamide (DMF), potassium carbonate (K2CO3).

  • Procedure:

    • To a reaction vessel, add 2-iodoaniline (1 mmol), potassium isothiocyanate (1.2 mmol), CuI (10 mol%), and K2CO3 (2 mmol).

    • Add DMF (5 mL) as the solvent.

    • The reaction mixture is heated to 120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

    • The reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aminobenzothiazole.

Biological Activities and Therapeutic Applications

The 2-aminobenzothiazole scaffold has been incorporated into a vast number of molecules with a wide array of biological activities.

Anticancer Activity

A significant focus of research on 2-aminobenzothiazole derivatives has been in the field of oncology. These compounds have demonstrated potent cytotoxic activity against a variety of cancer cell lines and have been shown to target several key signaling pathways implicated in cancer progression.

Quantitative Data: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound/SeriesTarget(s)Cancer Cell LineIC50 (µM)
Series 1 PI3K/mTORMCF-7 (Breast)1.8 - 7.2
A549 (Lung)3.9 - 10.5
HCT-116 (Colon)7.44 - 9.99
Series 2 VEGFR-2HepG2 (Liver)3.84 - 5.61
OMS5 & OMS14 PI3KδMCF-7 (Breast)22.13 - 61.03
A549 (Lung)22.13 - 61.03
Compound 10 EGFR-0.0947
Compound 11 EGFR-0.054
Compound 13 EGFRHCT116 (Colon)6.43
A549 (Lung)9.62
A375 (Melanoma)8.07
Compound 37 CDK2-0.0378
Compound 38 CDK2-0.0217

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Materials: 96-well plates, cancer cell lines (e.g., MCF-7, A549), complete culture medium, 2-aminobenzothiazole test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Compound 18 E. coli6-8C. albicans4-9
P. aeruginosa6-8A. niger4-9
Compound 20 S. aureus6-8C. albicans3-4
B. subtilis6-8A. niger3-4
Compound 1n --C. albicans4-8
--C. parapsilosis4-8
--C. tropicalis4-8
Compound 1o --C. albicans4-8
--C. parapsilosis4-8
--C. tropicalis4-8
Series 5c, 5h E. coli3.25--
Series 5k P. aeruginosa3.25--
B. cereus3.25--
Series 5e, 5g, 5k --A. niger6.25
--A. fumigatus6.25
--A. flavus6.25

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 2-aminobenzothiazole test compounds, sterile saline, 0.5 McFarland standard.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

    • Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.

    • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Data: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

CompoundTarget/Assay% Inhibition / IC50
AK 1a Carrageenan-induced paw edema71.70%
AK 1b Carrageenan-induced paw edema79.40%
AK 1f Carrageenan-induced paw edema71.70%
G10 COX-1IC50 = 5.0 µM
COX-2IC50 = 10 µM
G11 COX-1IC50 = 5.0 µM
COX-2IC50 = 10 µM

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

  • Materials: Macrophage cell line (e.g., RAW 264.7), DMEM, 2-aminobenzothiazole test compounds, Lipopolysaccharide (LPS), ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Culture RAW 264.7 cells in 24-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

    • Incubate for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

Modulation of Key Signaling Pathways

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with and modulate various intracellular signaling pathways that are often dysregulated in disease.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Numerous 2-aminobenzothiazole derivatives have been developed as potent inhibitors of this pathway, targeting different isoforms of PI3K or the downstream kinase mTOR.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it an important therapeutic target. Certain 2-aminobenzothiazole derivatives have been identified as potent EGFR inhibitors.[6][7][8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS activates Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->EGFR inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anti-angiogenic strategy in cancer therapy. Several 2-aminobenzothiazole derivatives have been developed as VEGFR-2 inhibitors.[9][10][11]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates Angiogenesis Angiogenesis PKC->Angiogenesis Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->VEGFR2 inhibits CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds & activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->CDK2 inhibits

References

Spectroscopic Profile of 2-Amino-6-chlorobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-chlorobenzothiazole, a key intermediate in pharmaceutical and dye manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.78d1HH-4
7.64d1HH-7
7.26dd1HH-5
7.20br s2H-NH₂

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not readily available in summarized formatC2 (C=N)
Data not readily available in summarized formatC3a
Data not readily available in summarized formatC4
Data not readily available in summarized formatC5
Data not readily available in summarized formatC6
Data not readily available in summarized formatC7
Data not readily available in summarized formatC7a

Note: ¹³C NMR spectral data for this compound is available in spectral databases such as PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3415StrongN-H stretch (asymmetric)
3315StrongN-H stretch (symmetric)
3100-3000MediumAromatic C-H stretch
1640StrongN-H bend
1595, 1530StrongC=C aromatic ring stretch
1490StrongC=N stretch
810StrongC-H out-of-plane bend
700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
184100[M]⁺ (Molecular ion)
18633[M+2]⁺ (Isotope peak due to ³⁷Cl)
149-[M - Cl]⁺
122-[M - Cl - HCN]⁺

Ionization Mode: Electron Ionization (EI)[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz.

  • Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was obtained.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrumentation: A mass spectrometer operating in the Electron Ionization (EI) mode was used.

  • Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500. The ionization energy was typically set at 70 eV.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

A generalized workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzothiazole is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its scaffold is found in compounds investigated for a variety of therapeutic applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers in drug discovery and development to ensure proper handling, formulation, and interpretation of biological data. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and a discussion of its relevance in targeting cellular signaling pathways.

Core Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₅ClN₂S[1]
Molecular Weight 184.65 g/mol [1]
Appearance Off-white to light beige crystalline powder[2]
Melting Point 199-201 °C
pKa 7.59 (pKb)[2]
LogP (Octanol/Water) 2.49[2]

Solubility Profile

The solubility of this compound is a critical parameter for its use in both chemical synthesis and biological assays. Available data indicates a clear distinction between its solubility in aqueous and organic media.

Qualitative Solubility:

  • Water: Insoluble[2]

  • Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone[3]

Quantitative Solubility Data:

SolventTemperature (°C)SolubilityMethodReference
WaterNot Specifiedlog10(S) = -3.12 mol/LCalculated

Note: The lack of comprehensive experimental data highlights a knowledge gap and an opportunity for further research to fully characterize this important molecule.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating its response on the calibration curve.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal flask A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge sample C->D E Collect supernatant D->E F Filter supernatant E->F G Quantify by HPLC-UV or UV-Vis F->G H Calculate solubility G->H

Caption: Shake-flask method for solubility determination.

Stability Profile

This compound is reported to be stable under normal temperature and pressure. However, it is incompatible with strong oxidizing agents.[2] Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.

Decomposition Products: Under thermal stress, decomposition can yield hydrogen chloride, carbon monoxide, oxides of nitrogen, and oxides of sulfur.[2]

Forced Degradation: While specific quantitative data for this compound is not readily available, a general understanding of the stability of the 2-aminobenzothiazole (B30445) scaffold suggests potential degradation pathways under stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.

Stress ConditionExpected Outcome
Acid Hydrolysis Potential for hydrolysis of the amino group or cleavage of the thiazole (B1198619) ring under harsh conditions.
Base Hydrolysis Generally more stable to base than acid, but degradation may occur at high pH and temperature.
Oxidation The amino group and the thiazole ring are susceptible to oxidation, potentially leading to N-oxides or ring-opened products.
Photolysis Exposure to UV light may induce degradation, with the chloro-substituent potentially influencing the photochemical reactivity.
Thermal Degradation As noted, decomposition occurs at high temperatures.
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and to develop a stability-indicating analytical method.[4][5][6]

Objective: To evaluate the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points, neutralize, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with acid before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature and analyze at different time intervals.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a specified duration.

  • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-PDA or LC-MS method. The method should be capable of separating the parent compound from any degradation products.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Input A Acid Hydrolysis (HCl) F Sample at Time Points A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H₂O₂) C->F D Thermal (Heat) D->F E Photolytic (UV/Vis Light) E->F G HPLC-PDA / LC-MS Analysis F->G H Identify & Quantify Degradants G->H Start This compound (Solid & Solution) Start->A Start->B Start->C Start->D Start->E

Caption: Forced degradation study workflow.

Relevance in Drug Discovery: Targeting the PI3K/AKT/mTOR Pathway

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that target various biological pathways. One of the most significant of these is the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for the development of novel therapeutics.[7]

Numerous studies have demonstrated that derivatives of 2-aminobenzothiazole can act as potent inhibitors of PI3K (Phosphatidylinositol 3-kinase), a key enzyme at the upstream end of this cascade.[8] By inhibiting PI3K, these compounds can block the downstream signaling that promotes cancer cell survival and proliferation, ultimately leading to apoptosis (programmed cell death).[9]

The interaction of benzothiazole-based inhibitors with PI3K often involves hydrogen bonding with key amino acid residues in the ATP-binding pocket of the enzyme, such as Valine 848 in the hinge region.[8] The 2-amino group and the benzothiazole (B30560) ring system play crucial roles in anchoring the molecule within the active site. The 6-chloro substituent can influence the electronic properties and steric interactions of the molecule, potentially enhancing its binding affinity and selectivity for specific PI3K isoforms.

PI3K/AKT/mTOR Signaling Pathway and Benzothiazole Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

References

Unlocking Therapeutic Potential: A Technical Guide to 2-Amino-6-chlorobenzothiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning therapeutic potential of 2-amino-6-chlorobenzothiazole and its derivatives. Geared towards researchers, scientists, and drug development professionals, this document outlines the core molecular targets, associated signaling pathways, and quantitative efficacy of this promising scaffold. Detailed experimental methodologies and visual representations of complex biological interactions are provided to facilitate further research and development in this area.

Executive Summary

This compound has emerged as a versatile heterocyclic scaffold with a diverse range of biological activities. Derivatives of this core structure have demonstrated significant potential as anticancer, enzyme inhibitory, and antimicrobial agents. Key therapeutic targets identified to date include critical components of cell proliferation and survival pathways, such as the PI3K/AKT/mTOR and EGFR signaling cascades, as well as essential enzymes like urease, carbonic anhydrase, and various kinases. This guide synthesizes the current understanding of these interactions, presenting a comprehensive overview of the therapeutic landscape for this class of compounds.

Anticancer Activity

Derivatives of this compound have shown notable cytotoxic effects against a range of human cancer cell lines, particularly lung (A549) and breast (MCF-7) cancer. The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Targeted Signaling Pathways

1.1.1 PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several 2-aminobenzothiazole (B30445) derivatives have been shown to inhibit components of this pathway, with a notable impact on PI3Kγ and PI3Kδ isoforms.[1] Inhibition of this pathway disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis.

dot

PI3K_AKT_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Growth & Survival mtor->proliferation inhibitor This compound Derivative inhibitor->pi3k Inhibits CDK2_Pathway cyclinE Cyclin E active_complex Cyclin E/CDK2 Active Complex cyclinE->active_complex cdk2 CDK2 cdk2->active_complex rb Rb active_complex->rb Phosphorylates e2f E2F rb->e2f Inhibits g1_s_transition G1/S Phase Transition e2f->g1_s_transition Promotes inhibitor This compound Derivative inhibitor->cdk2 Inhibits M_tuberculosis_Sec_Pathway cytoplasm Cytoplasm precursor Effector Protein (e.g., SapM, PknG) cytoplasm->precursor secA2 SecA2 export Protein Export secA2->export precursor->secA2 Recognized by phagosome Phagosome Maturation Arrest export->phagosome Leads to inhibitor 2-Aminobenzothiazole Derivative inhibitor->secA2 Potential Target P_aeruginosa_Virulence_Pathway signal Environmental Signal rets RetS signal->rets gacs GacS (Histidine Kinase) signal->gacs rets->gacs Inhibits gaca GacA (Response Regulator) gacs->gaca Phosphorylates virulence Virulence Gene Expression gaca->virulence Activates inhibitor 2-Aminobenzothiazole Derivative inhibitor->gacs Inhibits MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Treat cells with varying concentrations of the 2-aminobenzothiazole derivative step1->step2 step3 Incubate for a defined period (e.g., 24-72h) step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate to allow formazan (B1609692) crystal formation step4->step5 step6 Solubilize formazan crystals (e.g., with DMSO) step5->step6 step7 Measure absorbance at ~570 nm using a microplate reader step6->step7 end Calculate IC50 step7->end

References

In Silico Modeling of 2-Amino-6-chlorobenzothiazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 2-amino-6-chlorobenzothiazole and its derivatives, compounds of significant interest in medicinal chemistry. This document outlines the computational approaches used to understand the interactions of these molecules with various biological targets, summarizes key quantitative data, provides detailed experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways.

Introduction

This compound is a privileged heterocyclic scaffold that serves as a crucial starting material for the synthesis of a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[1][2][3][4] In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives, predicting their binding affinities, and elucidating their mechanisms of action at a molecular level. This guide delves into the computational techniques and experimental validations that are central to the drug discovery and development pipeline for this class of compounds.

Data Presentation: Physicochemical and Crystallographic Properties

The fundamental properties of this compound are essential for computational modeling and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 95-24-9[5][6]
Molecular Formula C₇H₅ClN₂S[5][6]
Molecular Weight 184.65 g/mol [5]
Melting Point 199-201 °C
LogP (Octanol/Water Partition Coefficient) 2.532[7]
Water Solubility (log10ws) -3.12 mol/L[7]
SMILES Nc1nc2ccc(Cl)cc2s1[7]
InChI Key VMNXKIDUTPOHPO-UHFFFAOYSA-N[7]

Table 2: Single-Crystal X-ray Crystallographic Data for this compound

ParameterValueReference
Crystal System Orthorhombic[8]
Space Group P b c a[8]
a (Å) 7.371(2)[8]
b (Å) 12.015(4)[8]
c (Å) 17.200(6)[8]
α (°) 90[8]
β (°) 90[8]
γ (°) 90[8]
Volume (ų) 1523.5(9)[8]
Z 8[8]
Calculated Density (g/cm³) 1.608[8]

In Silico Modeling Methodologies

The exploration of this compound interactions heavily relies on a variety of computational techniques. These methods provide insights into the binding modes, energies, and potential biological targets of the compound and its derivatives.

Molecular Docking

Molecular docking is a primary in silico tool used to predict the preferred orientation of a ligand when bound to a receptor. For 2-aminobenzothiazole (B30445) derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating key intermolecular interactions.

Commonly Used Software:

  • AutoDock Vina

  • Discovery Studio

  • V-life MDS[9]

Key Interactions Identified through Docking:

  • Hydrogen Bonding: The amino group at the 2-position and the nitrogen atom within the thiazole (B1198619) ring are common hydrogen bond donors and acceptors, respectively. These interactions are frequently observed with amino acid residues in the active sites of target proteins.[1]

  • Hydrophobic Interactions: The aromatic benzothiazole (B30560) core often engages in hydrophobic interactions with nonpolar residues of the protein, contributing to the stability of the ligand-protein complex.[1]

  • π-π Stacking: The aromatic nature of the benzothiazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[10]

Target Proteins Investigated:

  • PI3Kγ (Phosphoinositide 3-kinase gamma): Docking studies have been performed on novel 2-aminobenzothiazole derivatives to assess their potential interactions within the ATP binding domain of the PI3Kγ enzyme.[2]

  • Aldose Reductase (ALR2) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ): In silico evaluations, including molecular docking, have been conducted on 2-aminobenzothiazole derivatives for their potential as antidiabetic agents by targeting ALR2 and PPAR-γ.[11]

  • DNA Gyrase: Docking studies have been employed to investigate the probable interactions of 2-aminobenzothiazole derivatives with DNA gyrase, a target for antimicrobial agents.[9]

  • Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD): Thiazolo-[2,3-b]quinazolinone derivatives, synthesized from 2-aminobenzothiazoles, have been evaluated against EGFR-TKD using molecular docking simulations.[12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are employed to correlate the chemical structure of compounds with their biological activity. For 2-aminobenzothiazole derivatives, QSAR models can help in predicting the activity of novel compounds and in optimizing lead structures.

Workflow for In Silico Analysis

G General In Silico Modeling Workflow A Ligand Preparation (this compound Derivatives) C Molecular Docking A->C B Target Identification and Preparation (e.g., PI3K, ALR2, EGFR-TK) B->C D Binding Pose and Energy Calculation C->D E Analysis of Interactions (H-bonds, Hydrophobic, etc.) D->E F QSAR Model Development E->F H Lead Optimization E->H G Prediction of Activity for New Derivatives F->G G->H

Caption: A generalized workflow for the in silico modeling of this compound derivatives.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are fundamental steps that precede and validate in silico studies.

Synthesis of this compound

A common and established method for the synthesis of this compound involves the reaction of 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) and bromine in glacial acetic acid.[8]

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled mixture while stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.

  • Pour the reaction mixture into crushed ice and water.

  • Neutralize the mixture with a concentrated ammonium (B1175870) hydroxide (B78521) solution, which will cause the product to precipitate.

  • Filter the precipitate, wash it thoroughly with water, and then dry it.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.[8]

Spectroscopic Characterization

The structural confirmation of synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms, confirming the arrangement of substituents on the benzothiazole ring system.[2][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H and C=N vibrations.[2][13]

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure.[2][13]

Workflow for Synthesis and Validation

G Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation A Starting Materials (4-chloroaniline, KSCN, Br2) B Reaction in Glacial Acetic Acid A->B C Precipitation and Purification B->C D NMR Spectroscopy (1H, 13C) C->D Characterization E IR Spectroscopy C->E Characterization F Mass Spectrometry C->F Characterization G X-ray Crystallography C->G Characterization H Validated Structure of This compound D->H E->H F->H G->H

Caption: A workflow diagram illustrating the synthesis and subsequent structural validation of this compound.

Signaling Pathways and Biological Targets

Derivatives of this compound have been shown to modulate key signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of this pathway, often by targeting the PI3K enzyme.[1]

G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. It is also a target for anticancer drug development, and some benzothiazole derivatives have shown activity related to this pathway.[1]

G MAPK Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Potential Benzothiazole Derivative Target Inhibitor->Raf Potential Inhibition

Caption: The MAPK signaling cascade and potential points of intervention for benzothiazole derivatives.

Conclusion

The in silico modeling of this compound and its derivatives is a powerful approach in modern drug discovery. By integrating computational methods with experimental synthesis and biological evaluation, researchers can accelerate the identification and optimization of novel therapeutic agents. This guide has provided a foundational overview of the key computational techniques, experimental protocols, and biological pathways relevant to this important class of compounds. The continued application of these methodologies holds significant promise for the development of new drugs targeting a range of diseases.

References

Synergistic Effects of Combined Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The concerted action of multiple therapeutic agents often yields outcomes that transcend their individual effects, a phenomenon known as synergy. This technical guide provides an in-depth exploration of synergistic interactions between various classes of compounds, including anticancer agents, antibiotics, and natural products. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles, experimental methodologies, and data analysis techniques essential for the robust evaluation of synergistic combinations. This document summarizes quantitative data in structured tables, presents detailed experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of the mechanisms underpinning synergistic effects. The strategic combination of therapeutic agents holds immense promise for enhancing efficacy, reducing toxicity, and overcoming drug resistance.

Introduction to Synergistic Effects

The combination of two or more drugs can result in an effect that is additive, synergistic, or antagonistic. An additive effect is observed when the combined effect is equal to the sum of the individual effects. Antagonism occurs when the combined effect is less than the sum of the individual effects. Synergy, the focus of this guide, is achieved when the combined effect of the compounds is greater than the sum of their individual effects.[1][2] This potentiation allows for the use of lower doses of each agent, potentially reducing dose-related toxicity and minimizing the development of drug resistance.[3]

The quantitative assessment of synergy is crucial for the preclinical and clinical development of combination therapies. Several mathematical models have been developed to define and quantify these interactions, with the most widely accepted being the Loewe additivity and Bliss independence models. These models provide a theoretical framework for determining whether a drug combination is synergistic, additive, or antagonistic.

Quantitative Analysis of Synergy

A rigorous quantitative approach is necessary to demonstrate that the observed effect of a drug combination is greater than what would be expected from the individual potencies of the drugs.[4] This section details the primary models and metrics used to quantify synergy.

Loewe Additivity and Bliss Independence Models

The Loewe additivity model is based on the principle of dose equivalence and assumes that drugs with similar mechanisms of action can be substituted for one another in a dose-dependent manner.[5][6] The isobologram is a graphical representation of the Loewe additivity model, where the doses of two drugs required to produce a specific effect are plotted on the x and y axes. A line connecting the single-agent effective doses represents additivity. Data points falling below this line indicate synergy, while points above suggest antagonism.[7]

The Bliss independence model, on the other hand, assumes that the two drugs act through independent mechanisms.[5][8] It calculates the expected combined effect based on the probabilities of each drug acting on its own. Synergy is identified when the observed effect is greater than the probabilistically expected effect.[8]

Combination Index (CI)

The Combination Index (CI), derived from the median-effect principle by Chou and Talalay, is a widely used metric to quantify drug interactions.[1][2] The CI is calculated using the following formula for two drugs:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth, or IC50), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[1] The interpretation of the CI value is as follows:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The strength of the synergy can be further classified: CI values between 0.1 and 0.3 are considered strong synergy, 0.3 to 0.7 as synergy, and 0.7 to 0.9 as moderate to slight synergy.[9]

Data Presentation: Quantitative Synergy Data

This section presents a summary of quantitative data from studies investigating the synergistic effects of various compound combinations. The data is organized into tables for easy comparison of IC50 values (the concentration of a drug that inhibits a biological process by 50%) and Combination Index (CI) values.

Anticancer Drug Combinations
Drug CombinationCell LineIC50 (Drug A)IC50 (Drug B)IC50 (Combination)CI ValueReference
Vorinostat & Bortezomib (B1684674)HCT116 (Colon Cancer)>5.0 µmol/L0.01 µmol/L-0.07 - 0.4[9][10]
Vorinostat & BortezomibHT29 (Colon Cancer)>5.0 µmol/L0.5 µmol/L-0.2 - 0.9[9][10]
Quercetin & CisplatinHeLa (Cervical Cancer)---<1[11]
Quercetin & CisplatinSiHa (Cervical Cancer)---<1[11]
Metformin & DoxorubicinMCF7/ADR (Breast Cancer)---Synergistic[12][13]
Metformin & PaclitaxelTNBC cell lines---Synergistic
Metformin & DoxorubicinTNBC cell lines---Synergistic
Antifungal Drug Combinations
Drug CombinationFungal StrainFIC IndexInterpretationReference
Fluconazole & VoriconazoleAspergillus fumigatus≤0.5 (for some isolates)Synergistic[14]
Anidulafungin & VoriconazoleAspergillus fumigatus<1Synergistic[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess synergistic interactions between compounds.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antimicrobial or anticancer drug combinations.[16][17]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate cell culture medium

  • Drug A and Drug B stock solutions

  • Bacterial inoculum or cell suspension (e.g., at 0.5 McFarland standard for bacteria)[17]

Procedure:

  • Dispense 50 µL of MHB or cell culture medium into each well of a 96-well plate.

  • Prepare serial twofold dilutions of Drug A along the x-axis (columns) and Drug B along the y-axis (rows).[17]

  • The final plate should contain a gradient of concentrations for each drug, both alone and in combination.

  • Inoculate each well with 100 µL of the bacterial or cell suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).[16]

  • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs) or IC50s. Also include a growth control (no drugs) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • After incubation, visually inspect the plate for turbidity or use a plate reader to determine the MIC or IC50 for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.[5][13]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

The FICI is interpreted as follows:

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 4.0: Additive or indifference

  • FICI > 4.0: Antagonism[13]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cells in culture

  • Test compounds (drugs)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[18]

  • Treat the cells with various concentrations of the individual drugs and their combinations for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.

  • Incubate the plates for 1 to 4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[19]

  • Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[19]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. IC50 values can be determined from dose-response curves, and this data can then be used to calculate the Combination Index (CI).

Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal or fungicidal activity of antimicrobial agents, alone and in combination.

Materials:

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Antimicrobial agents

  • Sterile tubes or flasks

  • Incubator shaker

  • Apparatus for viable cell counting (e.g., agar (B569324) plates, spiral plater)

Procedure:

  • Prepare a standardized inoculum of the test organism in the logarithmic phase of growth.

  • Dispense the inoculum into flasks containing the broth medium with the antimicrobial agents at desired concentrations (e.g., at or below the MIC). Include a growth control without any antimicrobial agent.

  • Incubate the flasks in a shaker at the appropriate temperature.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Incubate the plates until colonies are visible, and then count the colonies.

Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial combination and the controls. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Visualization of Signaling Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to synergistic interactions.

Signaling Pathways

The PI3K/AKT and MAPK/ERK signaling pathways are crucial for cell proliferation, survival, and differentiation. Their crosstalk is a significant factor in the development of cancer and can be a target for synergistic drug combinations.[12][20][21]

PI3K_MAPK_Crosstalk RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->RAF inhibits mTOR mTOR AKT->mTOR mTOR->Proliferation Synergy_Inhibitor1 MEK Inhibitor Synergy_Inhibitor1->MEK Synergy_Inhibitor2 PI3K Inhibitor Synergy_Inhibitor2->PI3K

Caption: Crosstalk between the PI3K/AKT and MAPK/ERK signaling pathways.

The synergistic bactericidal effect of β-lactam and aminoglycoside antibiotics is a classic example of combination therapy in infectious diseases.[4][22]

BetaLactam_Aminoglycoside_Synergy BetaLactam β-Lactam Antibiotic CellWall Bacterial Cell Wall Synthesis BetaLactam->CellWall inhibits Permeability Increased Cell Wall Permeability CellWall->Permeability disruption leads to Aminoglycoside Aminoglycoside Antibiotic Permeability->Aminoglycoside enhances uptake of Ribosome Bacterial Ribosome (30S subunit) Aminoglycoside->Ribosome binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis leads to CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath

Caption: Mechanism of synergy between β-lactam and aminoglycoside antibiotics.

Combining chemotherapeutic agents can lead to a synergistic increase in cancer cell apoptosis through the convergence of different pro-apoptotic signals.[23]

Chemo_Apoptosis_Synergy ChemoA Chemotherapeutic Agent A DNAdamage DNA Damage ChemoA->DNAdamage induces ChemoB Chemotherapeutic Agent B ROS Reactive Oxygen Species (ROS) ChemoB->ROS induces Caspase8 Caspase-8 Activation ChemoB->Caspase8 activates extrinsic pathway Mitochondria Mitochondrial Dysfunction DNAdamage->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Synergistic induction of apoptosis by two chemotherapeutic agents.

Experimental and Logical Workflows

A systematic workflow is essential for the efficient and reliable screening of synergistic drug combinations.[24][25]

Drug_Screening_Workflow Start Start: Hypothesis Generation & Compound Selection Design Experimental Design (e.g., Checkerboard Matrix) Start->Design HTS High-Throughput Screening (HTS) (e.g., MTT, CellTiter-Glo) Design->HTS DataCollection Data Collection & Normalization HTS->DataCollection SynergyAnalysis Synergy Scoring (CI, Bliss, Loewe) DataCollection->SynergyAnalysis HitValidation Hit Validation & Secondary Assays SynergyAnalysis->HitValidation Mechanism Mechanism of Action Studies HitValidation->Mechanism End End: Lead Combination Mechanism->End Synergy_Logic_Flow rect_node rect_node Start Measure Dose-Response of Individual Drugs CalculateExpected Calculate Expected Additive Effect (Loewe or Bliss) Start->CalculateExpected MeasureCombo Measure Dose-Response of Drug Combination Compare Observed Effect > Expected Effect? MeasureCombo->Compare CalculateExpected->Compare Synergy Synergistic Compare->Synergy Yes NotSynergy Not Synergistic (Additive or Antagonistic) Compare->NotSynergy No

References

An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole (CAS 95-24-9): Properties, Hazards, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and associated hazards of 2-Amino-6-chlorobenzothiazole (CAS 95-24-9). This heterocyclic amine serves as a crucial building block in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects. This document consolidates key quantitative data, details established experimental protocols, and presents visual workflows and signaling pathways to support further research and development efforts.

Chemical and Physical Properties

This compound is an off-white to light beige crystalline powder. Its core structure consists of a benzothiazole (B30560) ring system with a chlorine atom at the 6-position and an amino group at the 2-position.[1][2] These functional groups provide reactive sites for further chemical modifications, making it a versatile precursor in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅ClN₂S[4][5]
Molecular Weight 184.65 g/mol [4][5]
Melting Point 199-201 °C[4]
Boiling Point 344.3 °C (Predicted)[2]
Appearance Off-white to light beige crystalline powder[2]
Solubility Soluble in Methanol[2]
pKa 3.30 ± 0.10 (Predicted)[2]
LogP 2.532 (Calculated)

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of 4-chloroaniline (B138754) with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine.[6][7] This method, a variation of the Hugerschoff benzothiazole synthesis, offers a reliable route to the desired product. Purification is typically carried out by recrystallization from a suitable solvent, such as ethanol (B145695).[2]

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (10%)

  • Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, condenser, filtration apparatus)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 4-chloroaniline (1 equivalent) in glacial acetic acid.

  • Addition of Thiocyanate: Add potassium thiocyanate (2-2.5 equivalents) to the solution and stir until it is fully dissolved.

  • Bromination: Cool the mixture in an ice-salt bath to below 10°C. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel, ensuring the temperature is maintained below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 10-12 hours) to ensure the completion of the reaction.

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.

  • Neutralization and Filtration: Neutralize the mixture with a 10% sodium hydroxide solution. Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.[2]

  • Drying: Dry the purified crystals in a vacuum oven.

G cluster_synthesis Synthesis Workflow 4-Chloroaniline 4-Chloroaniline Reaction Mixture Reaction Mixture 4-Chloroaniline->Reaction Mixture 1. Dissolve KSCN KSCN KSCN->Reaction Mixture 2. Add Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Mixture Bromine Bromine Bromine->Reaction Mixture 3. Add dropwise Crude Product Crude Product Reaction Mixture->Crude Product 4. Precipitate & Filter Purified Product Purified Product Crude Product->Purified Product 5. Recrystallize

Synthesis Workflow Diagram

Biological Activities and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of extensive research for their potential therapeutic applications.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by 2-aminobenzothiazole (B30445) derivatives can lead to the induction of apoptosis in cancer cells.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Derivatives of 2-aminobenzothiazole have been shown to interfere with this pathway, contributing to their anticancer effects.

G cluster_pathway Hypothesized Anticancer Signaling Inhibition cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway 2-Aminobenzothiazole_Derivative 2-Aminobenzothiazole Derivative PI3K PI3K 2-Aminobenzothiazole_Derivative->PI3K Inhibits RAF RAF 2-Aminobenzothiazole_Derivative->RAF Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Differentiation ERK->Cell_Growth

Anticancer Signaling Pathways
Antimicrobial Activity

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[2] The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Quinoid Dihydropteridine Reductase (QDPR) Inhibition

This compound has been identified as a potential inhibitor of quinoid dihydropteridine reductase (QDPR).[8] QDPR is an enzyme responsible for regenerating tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several metabolic pathways, including the synthesis of neurotransmitters. Inhibition of QDPR can have significant physiological effects and is an area of interest for drug development.[9]

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound or its derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.

G cluster_mtt MTT Assay Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat_Compound 2. Treat with Compound (Serial Dilutions) Seed_Cells->Treat_Compound Add_MTT 3. Add MTT Solution (Incubate) Treat_Compound->Add_MTT Dissolve_Formazan 4. Dissolve Formazan (DMSO) Add_MTT->Dissolve_Formazan Read_Absorbance 5. Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance Analyze_Data 6. Calculate IC50 Read_Absorbance->Analyze_Data G cluster_safety Hazard Assessment Logic Compound Compound Acute_Toxicity Acute Toxicity (LD50) Compound->Acute_Toxicity Genotoxicity Genotoxicity (Ames, Micronucleus) Compound->Genotoxicity Irritation Irritation (Skin, Eye, Respiratory) Compound->Irritation Hazard_Classification Hazard Classification & Safety Precautions Acute_Toxicity->Hazard_Classification Genotoxicity->Hazard_Classification Irritation->Hazard_Classification

References

Methodological & Application

Synthesis of 2-Amino-6-chlorobenzothiazole from 4-Chloroaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of 2-Amino-6-chlorobenzothiazole, a key intermediate in the development of various pharmaceutical agents. The primary synthetic route detailed involves the preparation and subsequent cyclization of N-(4-chlorophenyl)thiourea. An alternative, more direct, synthesis from 4-chloroaniline (B138754) is also discussed.

Overview

This compound is a crucial building block in medicinal chemistry, forming the core structure of compounds investigated for a range of therapeutic activities. The synthesis protocols outlined below are designed for researchers and scientists in drug development and organic synthesis.

Synthetic Pathways

There are two primary methods for the synthesis of this compound starting from 4-chloroaniline:

  • Method A: A two-step process involving the formation of N-(4-chlorophenyl)thiourea followed by oxidative cyclization.

  • Method B: A one-pot reaction involving the direct thiocyanation and cyclization of 4-chloroaniline.

This document will provide a detailed protocol for Method A, which is well-documented and offers reliable yields.

Experimental Protocols

Method A: Two-Step Synthesis via N-(4-chlorophenyl)thiourea

This method proceeds in two distinct stages:

Step 1: Synthesis of N-(4-chlorophenyl)thiourea

This step involves the reaction of 4-chloroaniline with an acidic solution of ammonium (B1175870) thiocyanate (B1210189).

Materials and Reagents:

  • 4-chloroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 4-chloroaniline (1 eq.) in dilute hydrochloric acid.

  • Add a solution of ammonium thiocyanate (1.1 eq.) in water to the 4-chloroaniline hydrochloride solution.

  • Heat the reaction mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, N-(4-chlorophenyl)thiourea, will precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the product under vacuum to yield N-(4-chlorophenyl)thiourea as a white to off-white solid.

Step 2: Oxidative Cyclization to this compound

This step involves the cyclization of N-(4-chlorophenyl)thiourea using sulfuryl chloride.

Materials and Reagents:

Procedure:

  • Suspend N-(4-chlorophenyl)thiourea (1 eq.) in chlorobenzene with stirring in a round-bottom flask equipped with a dropping funnel and a condenser.

  • Carefully add sulfuryl chloride (1 eq.) dropwise to the suspension while maintaining the temperature between 40-45°C. Gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, continue stirring the mixture at 40-45°C until the gas evolution ceases.

  • Remove the chlorobenzene by steam distillation.

  • The remaining aqueous suspension contains 2-amino-6-chlorobenzothiazolium chloride. Cool the suspension and adjust the pH to 8 with a 25% ammonia solution. This will precipitate the crude this compound.

  • Collect the crude product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the N-(4-chlorophenyl)thiourea intermediate.

ParameterValueReference
Yield (Step 1) 54-63% (crude)[1]
Melting Point (N-(4-chlorophenyl)thiourea) 144-146°C[1]
Yield (Step 2) 67.4% (pure product)[2]
Melting Point (this compound) 194-196°C[3]
Purity (Final Product) ~85% (crude)[2]

Alternative Synthesis: One-Pot Reaction

A more direct route involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine in acetic acid.[4] This classical method can be effective but may require careful control of reaction conditions to avoid the formation of by-products.[4]

Diagrams

Experimental Workflow for Method A

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of N-(4-chlorophenyl)thiourea cluster_step2 Step 2: Oxidative Cyclization A 4-Chloroaniline C Reflux A->C B Ammonium Thiocyanate + HCl B->C D Precipitation & Filtration C->D E N-(4-chlorophenyl)thiourea D->E F N-(4-chlorophenyl)thiourea E->F Intermediate H Reaction at 40-45°C F->H G Sulfuryl Chloride in Chlorobenzene G->H I Steam Distillation H->I J Basification with NH₃ I->J K Filtration & Purification J->K L This compound K->L

Caption: Synthetic workflow for this compound.

References

The Versatility of 2-Amino-6-chlorobenzothiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-chlorobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its inherent properties and the reactivity of its amino group and benzothiazole (B30560) ring system allow for diverse chemical modifications, leading to the development of potent agents targeting various diseases.[3] This document provides detailed application notes and experimental protocols for utilizing this scaffold in the discovery of novel therapeutic agents, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various critical signaling pathways and enzymes involved in cancer cell proliferation and survival.[3][4][5]

Targeting Kinase Signaling Pathways

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[3] Several 2-aminobenzothiazole (B30445) derivatives have been developed as potent inhibitors of key kinases within this pathway.[3][4] For instance, certain derivatives have shown potent inhibitory activity against PI3Kα and PI3Kβ.[4]

Additionally, these scaffolds have been utilized to develop inhibitors for other crucial kinases such as Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and Focal Adhesion Kinase (FAK).[4] The dichlorophenyl-containing chlorobenzothiazole derivative, in particular, has exhibited potent anticancer activity against a panel of nine different cancer cell lines.[6][7][8]

anticancer_pathway This compound This compound Derivative Derivative This compound->Derivative PI3K/AKT/mTOR Pathway PI3K AKT mTOR Derivative->PI3K/AKT/mTOR Pathway Inhibition EGFR EGFR Derivative->EGFR Inhibition CK2 CK2 Derivative->CK2 Inhibition FAK FAK Derivative->FAK Inhibition Cancer Cell Cancer Cell PI3K/AKT/mTOR Pathway->Cancer Cell Promotes Proliferation EGFR->Cancer Cell CK2->Cancer Cell FAK->Cancer Cell Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Cancer Cell->Apoptosis/Cell Cycle Arrest Inhibited by Derivative

Caption: Inhibition of Cancer Signaling Pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against different cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 20 VEGFR-2HepG29.99[4]
HCT-1167.44[4]
MCF-78.27[4]
Compound 24 FAKC6 (Rat Glioma)4.63[4]
A549 (Lung)39.33[4]
Compound 45 CK2HL-600.25[4]
Compound 53 PI3KβPC-3 (Prostate)0.35[4]
DU145 (Prostate)0.62[4]
Compound 54 PI3KαMCF-7 (Breast)Potent (nM range)[4]
Compound 7 Not SpecifiedA-375 (Melanoma)16[9]
Dichlorophenyl Derivative 51 Not SpecifiedHOP-92 (Non-small cell lung)0.0718[6][7][8]
Sulfonamide Derivative 40 Not SpecifiedMCF-734.5[6][7][8]
HeLa44.15[6][7][8]
MG6336.1[6][7][8]
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of chemical compounds on cultured cells.[2]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[2]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50 Data Analysis synthesis_workflow Start This compound Step1 Acylation with Chloroacetyl Chloride Start->Step1 Intermediate1 N-(6-chloro-1,3-benzothiazol-2-yl)-2-chloroacetamide Step1->Intermediate1 Step2 Nucleophilic Substitution with Amines/Hydrazine Intermediate1->Step2 Final_Product Diverse Amide/Hydrazide Derivatives Step2->Final_Product

References

Application Notes and Protocols for N-alkylation of 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental procedure for the N-alkylation of 2-amino-6-chlorobenzothiazole. The protocol details a robust method utilizing an alkyl halide in the presence of a mild base and a suitable solvent, ensuring efficient and selective alkylation of the exocyclic amino group. This application note is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering a detailed guide for the synthesis of N-alkylated 2-aminobenzothiazole (B30445) derivatives. Included are safety precautions, a step-by-step experimental protocol, methods for purification and characterization, and a summary of expected analytical data.

Introduction

2-Aminobenzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the 2-amino group, particularly through N-alkylation, is a common strategy to modulate the pharmacological profile of these compounds and to explore structure-activity relationships (SAR). This document outlines a standard and reproducible protocol for the N-alkylation of this compound with a representative alkyl halide, ethyl iodide.

The reaction proceeds via a nucleophilic substitution mechanism where the exocyclic amino group of this compound attacks the electrophilic carbon of the alkyl halide. The use of a non-nucleophilic base, such as potassium carbonate, is crucial to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct formed during the reaction. Dimethylformamide (DMF) is employed as a polar aprotic solvent to facilitate the dissolution of the reactants and promote the reaction rate.

Safety and Handling

2.1. Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Wear chemical-resistant gloves (e.g., nitrile).[1]

  • Wear a flame-resistant lab coat and appropriate protective clothing.[1]

  • Use a certified chemical fume hood for all manipulations.

2.2. Chemical Hazards:

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2] Wash thoroughly after handling and avoid breathing dust.[3]

  • Alkyl Halides (e.g., Ethyl Iodide): Alkyl halides are reactive compounds and should be handled with care. Many are flammable, volatile, and may be harmful if inhaled, ingested, or absorbed through the skin. They are also potential mutagens.[4]

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation.

  • Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen.

2.3. Handling Procedures:

  • Handle all chemicals in a well-ventilated fume hood.[1]

  • Avoid inhalation of dust, fumes, and vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Keep containers tightly closed when not in use.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge when handling flammable solvents.

Experimental Protocol: N-Ethylation of this compound

This protocol describes the synthesis of N-ethyl-6-chlorobenzothiazol-2-amine.

3.1. Materials and Reagents:

  • This compound

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Reaction Setup:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Add this compound, K₂CO₃, and DMF to flask B Add Ethyl Iodide A->B Stir C Heat and Stir Reaction Mixture B->C Heat to 80 °C D Cool to Room Temperature C->D Monitor by TLC E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry Organic Layer G->H Anhydrous MgSO₄ I Concentrate in vacuo H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Experimental workflow for the N-alkylation of this compound.

3.4. Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Add ethyl iodide (1.2 eq.) to the reaction mixture dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford the pure N-ethyl-6-chlorobenzothiazol-2-amine.

Data Presentation

The following table summarizes the key quantitative data for the N-alkylation of this compound.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
This compoundC₇H₅ClN₂S184.651.0
Ethyl IodideC₂H₅I155.971.2
Potassium CarbonateK₂CO₃138.212.0
Product: N-Ethyl-6-chlorobenzothiazol-2-amineC₉H₉ClN₂S 212.70 -

Expected Analytical Data for N-Ethyl-6-chlorobenzothiazol-2-amine:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic protons are expected in the range of δ 7.0-7.8 ppm.

    • The NH proton is expected as a broad signal.

    • The ethyl group protons are expected as a quartet (CH₂) around δ 3.3-3.5 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • Aromatic carbons are expected in the range of δ 115-150 ppm.

    • The C=N carbon of the thiazole (B1198619) ring is expected around δ 165-170 ppm.

    • The ethyl group carbons are expected around δ 40-45 ppm (CH₂) and δ 14-16 ppm (CH₃).

  • Mass Spectrometry (ESI-MS):

    • Expected m/z for [M+H]⁺: 213.03

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the N-alkylation reaction.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 This compound Product N-Ethyl-6-chlorobenzothiazol-2-amine Reactant1->Product Reactant2 Ethyl Iodide Reactant2->Product Base K₂CO₃ Base->Product Byproduct2 KHCO₃ + KI Base->Byproduct2 Solvent DMF Solvent->Product Heat 80 °C Heat->Product Byproduct1 HI Byproduct1->Byproduct2

Caption: Logical diagram of the N-alkylation reaction of this compound.

References

Application Notes and Protocols for the Purity Assessment of 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for determining the purity of 2-Amino-6-chlorobenzothiazole, a key intermediate in pharmaceutical and chemical synthesis. The following protocols and data are intended to assist in the development and implementation of robust quality control methods.

Compound Information

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 95-24-9[1][2]
Molecular Formula C₇H₅ClN₂S[1]
Molecular Weight 184.65 g/mol [2]
Melting Point 199-201 °C[2]
Appearance White to pale cream powder/crystal[3]

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are central to assessing the purity of this compound by separating the main component from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for the quantitative analysis of this compound. Purity levels of ≥ 98% have been reported using this method.[3]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Isocratic/Gradient Elution (C18 Column) D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Purity (Area Normalization) G->H

Caption: General workflow for HPLC purity analysis of this compound.

Protocol for HPLC Analysis:

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile). An isocratic elution with a ratio like 55:45 (aqueous:organic) can be a good starting point.[4]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min[5]

    • Detection Wavelength: 272 nm has been used for similar aminothiazole derivatives.[4][5]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the purity by the area normalization method.

ParameterTypical Value
Purity by HPLC ≥ 98%
Retention Time Dependent on specific method conditions
Related Impurities To be identified and quantified
Gas Chromatography (GC)

GC is suitable for analyzing volatile impurities and assessing the overall purity of this compound. Assays by GC have indicated a purity of ≥98.5%.[6]

Protocol for GC Analysis:

Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Instrumentation:

  • Gas chromatograph with FID or MS detector

  • Capillary column (e.g., DB-5 or equivalent)

  • Data acquisition and processing software

Reagents:

  • Suitable solvent (e.g., Dichloromethane, Acetone)[7]

  • This compound reference standard

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL).

  • GC Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injection Volume: 1 µL (split or splitless mode)

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Identify and quantify the peaks. Purity is calculated based on the peak area percentage.

ParameterTypical Value
Purity by GC ≥ 98.5%
Major Ion Fragments (GC-MS) m/z 184 (M+), 186, 157

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the identity and structure of this compound.

Logical Flow of Spectroscopic Analysis

Spectro_Logic cluster_identity Structural Elucidation cluster_confirm Confirmation MS Mass Spectrometry (Molecular Weight) Confirm Confirmed Structure of This compound MS->Confirm IR Infrared Spectroscopy (Functional Groups) IR->Confirm NMR NMR Spectroscopy (Connectivity) NMR->Confirm

Caption: Interrelation of spectroscopic techniques for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the sample spectrum, typically from 4000 to 400 cm⁻¹.

  • The background spectrum is automatically subtracted.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)AssignmentReference
3454.74N-H Stretch[8]
3088.36Aromatic C-H Stretch[8]
1632.51C=N Stretch[8]
1444.86C-N Stretch[8]
1274.83C-S Stretch[8]
761.66C-Cl Stretch[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz).

  • Process the data (phasing, baseline correction, and integration).

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityAssignmentReference
4.221s (singlet)NH₂ (2H)[8]
7.142 - 7.769m (multiplet)Aromatic-H (3H)[8]
Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for Electron Ionization (EI)-MS:

  • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a GC inlet.

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion.

Mass Spectral Data:

m/zInterpretation
184Molecular ion [M]⁺
186Isotope peak for ³⁷Cl
185.20FAB Mass [M+H]⁺

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on melting point, purity, and thermal stability.

Protocol for DSC:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.

Expected DSC Data:

ParameterValue
Melting Point Onset around 199 °C

Summary of Purity Assessment Techniques

TechniqueInformation ProvidedTypical Purity Specification
HPLC Quantitative purity, impurity profile≥ 98%
GC Quantitative purity, volatile impurities≥ 98.5%
IR Spectroscopy Functional group identificationConfirms identity
NMR Spectroscopy Structural confirmationConfirms identity
Mass Spectrometry Molecular weight and fragmentationConfirms identity
DSC Melting point, thermal purityCorrelates with purity

By employing a combination of these analytical techniques, a comprehensive assessment of the purity and identity of this compound can be achieved, ensuring its suitability for its intended use in research and development.

References

The Role of 2-Amino-6-chlorobenzothiazole in the Synthesis of Novel Kinase Inhibitors: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 2-amino-6-chlorobenzothiazole is emerging as a critical scaffold in the development of next-generation kinase inhibitors, offering a versatile starting point for the synthesis of potent and selective therapeutic agents against various cancers. This application note provides an overview of its utility, detailed synthetic protocols, and data on the biological activity of its derivatives against key oncogenic kinases, including AXL, Rho, and PI3K.

This compound, a derivative of the privileged benzothiazole (B30560) structure, serves as a valuable building block in medicinal chemistry due to its inherent biological activities and the presence of reactive sites amenable to chemical modification.[1][2] Its derivatives have demonstrated significant potential in targeting a range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Targeted Kinase Pathways

Derivatives of this compound have shown inhibitory activity against several important kinase signaling pathways implicated in cancer progression:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1] Inhibitors targeting this pathway are of significant interest for cancer therapy.

  • AXL Signaling Pathway: The receptor tyrosine kinase AXL is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance.

  • Rho Kinase (ROCK) Pathway: This pathway is involved in regulating cell shape, motility, and contraction, and its dysregulation can contribute to cancer cell invasion and metastasis.

Quantitative Data Summary

The following table summarizes the biological activity of various kinase inhibitors synthesized from 2-aminobenzothiazole (B30445) derivatives, highlighting their potency against specific kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
PI3K Inhibitors
OMS1PI3Kγ48% inhibition @ 100 µM--[1]
OMS2PI3Kγ47% inhibition @ 100 µM--[1]
OMS5--A549 (Lung)34.21[1]
MCF-7 (Breast)22.13[1]
OMS14PI3Kδ65% inhibition @ 100 µMA549 (Lung)61.03[1]
MCF-7 (Breast)28.14[1]
AXL Inhibitors
Compound 5aAXL---[3]
ROCK Inhibitors
Compound 4vROCK II20--[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological and chemical processes involved, the following diagrams have been generated using Graphviz (DOT language).

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK STAT STAT AXL->STAT Metastasis Metastasis AXL->Metastasis AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->AXL

AXL Kinase Signaling Pathway Inhibition

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Acylation, Coupling) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays, Cell Viability) Characterization->Screening Lead Lead Compound Screening->Lead

General Experimental Workflow

Experimental Protocols

General Procedure for the Synthesis of N-(6-chlorobenzothiazol-2-yl)acetamide Derivatives

This protocol is adapted from a similar synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides.[5]

Step 1: Synthesis of N-(6-chlorobenzothiazol-2-yl)acetamide

  • To a solution of this compound (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(6-chlorobenzothiazol-2-yl)acetamide.

Protocol for PI3Kγ Inhibition Assay

This is a general protocol for evaluating the inhibitory activity of synthesized compounds against the PI3Kγ enzyme.[1]

  • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA).

  • Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.

  • Add the PI3Kγ enzyme and the lipid substrate (e.g., PIP2) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel kinase inhibitors. The demonstrated activity of its derivatives against key cancer-related kinases, coupled with the potential for diverse chemical modifications, positions it as a valuable tool for researchers and drug development professionals in the ongoing search for more effective cancer therapies. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-6-chlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-amino-6-chlorobenzothiazole and its derivatives is of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents, particularly in oncology.[1][2][3][4] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significant reductions in reaction times and improvements in product yields.[5][6][7][8] These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound derivatives, a comparison with conventional methods, and an overview of their relevance in targeting cancer signaling pathways.

Introduction

2-Aminobenzothiazoles are considered "privileged structures" in drug discovery, forming the core of various biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9][10] The 6-chloro substituent on the benzothiazole (B30560) ring is a key feature in many potent derivatives.[4] Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technology offers several advantages over conventional heating methods, including:

  • Accelerated Reaction Rates: Reactions that take hours to complete using conventional reflux can often be accomplished in minutes.[6][11]

  • Higher Yields: Improved energy transfer and reduced side reactions can lead to higher product yields.[5][12]

  • Enhanced Purity: The reduction in side product formation simplifies purification.[8]

  • Energy Efficiency and Green Chemistry: MAOS is more energy-efficient and often allows for the use of less solvent, aligning with the principles of green chemistry.[7][8]

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the quantitative data from various studies, providing a clear comparison between conventional heating and microwave-assisted methods for the synthesis of 2-aminobenzothiazole (B30445) derivatives.

ProductSynthesis MethodCatalyst/SolventTemperature (°C) / Power (W)TimeYield (%)Reference
2-PhenylbenzothiazoleConventionalNone / Ethanol (B145695)Reflux5 h82[13]
2-PhenylbenzothiazoleMicrowave-AssistedNone / Ethanol150 W3 min92
Substituted 2-aminobenzothiazolesConventional (Reflux)Bromine/Acetic AcidReflux2-15 h<50[6]
Substituted 2-aminobenzothiazolesMicrowave-AssistedBromine/Acetic Acid-2-8 min>70[6]
Schiff base of 2-amino-6-nitrobenzothiazoleConventional (Reflux)Acetic acid / EthanolReflux2 h38[12]
Schiff base of 2-amino-6-nitrobenzothiazoleMicrowave-AssistedAcetic acid / Ethanol450 W8-10 min78[12]
2-Substituted benzothiazolesConventionalP4S10--Moderate[4]
2-Substituted benzothiazolesMicrowave-AssistedP4S10 (solvent-free)-3-4 minHigh[4]
2-Aryl-benzothiazolesConventionalAcacia concinna--Moderate[4]
2-Aryl-benzothiazolesMicrowave-AssistedAcacia concinna-Shorter timeHigher[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes a one-pot synthesis of this compound from 4-chloroaniline (B138754) using microwave irradiation.

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (B1210189) (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Microwave reactor with a sealed vessel option

Procedure:

  • In a 10 mL microwave reaction vessel, add 4-chloroaniline (1 mmol), potassium thiocyanate (2 mmol), and 5 mL of glacial acetic acid.

  • Stir the mixture for 1 minute to ensure homogeneity.

  • Carefully add a solution of bromine (1.1 mmol) in 2 mL of glacial acetic acid dropwise to the reaction mixture while stirring.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 W for 5-10 minutes. The reaction temperature should be monitored and maintained around 120 °C.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of a Schiff Base Derivative of this compound

This protocol details the synthesis of a Schiff base from this compound and a substituted aldehyde using microwave irradiation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, dissolve this compound (1 mmol) and the substituted aromatic aldehyde (1 mmol) in 10 mL of ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 200-300 W for 3-5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_workup Work-up and Purification reagents Reactants (4-chloroaniline, KSCN, Bromine) microwave Microwave Irradiation (150W, 5-10 min) reagents->microwave solvent Solvent (Glacial Acetic Acid) solvent->microwave precipitation Precipitation (Ice-cold water) microwave->precipitation neutralization Neutralization (NaHCO3) precipitation->neutralization filtration Filtration & Washing neutralization->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure 2-Amino-6- chlorobenzothiazole recrystallization->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Relevant Signaling Pathway in Cancer

Derivatives of this compound have been investigated for their potential to inhibit key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2][3]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols and data presented herein demonstrate the clear advantages of this technology in terms of efficiency, yield, and alignment with green chemistry principles. For researchers in drug discovery, the ability to rapidly synthesize and screen libraries of these compounds can accelerate the identification of new lead candidates targeting critical cancer pathways.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-6-chlorobenzothiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzothiazole is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown significant promise in preclinical studies as potent therapeutic agents, particularly in oncology, by targeting key signaling pathways. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, ensuring high purity and yield suitable for preclinical and drug development research. The protocols emphasize safety, scalability, and robust in-process controls.

Synthetic Routes for this compound

Several synthetic routes are available for the preparation of this compound. The choice of method for scale-up depends on factors such as reagent availability and cost, reaction safety, and scalability. Two common and effective methods are summarized below.

Method 1: Oxidative Cyclization of 4-chlorophenylthiourea with Sulfuryl Chloride

This method involves the reaction of 4-chlorophenylthiourea with sulfuryl chloride in a suitable solvent like chlorobenzene. It is a well-established method that can be adapted for larger scale production.

Method 2: Oxidative Cyclization of 4-chlorophenylthiourea using Sulfuric Acid and Hydrogen Bromide

This process, detailed in patent literature, is particularly amenable to scale-up due to the use of readily available and cost-effective reagents.[1] It involves the cyclization of 4-chlorophenylthiourea in concentrated sulfuric acid with the continuous addition of a catalytic amount of aqueous hydrogen bromide.[1][2]

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: Sulfuryl ChlorideMethod 2: Sulfuric Acid/HBr
Starting Material 4-chlorophenylthiourea4-chlorophenylthiourea
Key Reagents Sulfuryl chloride, Chlorobenzene, AmmoniaConcentrated Sulfuric Acid, 48% aq. HBr, Methanol (B129727), Acetone (B3395972)
Reported Yield ~67.4% (of pure product)[3]87.7% (of sulfate (B86663) salt)[1]
Product Form Free baseSulfate salt, then converted to free base
Purity (Initial) ~85% before further purification[3]High, isolated as a salt
Melting Point 199-201 °C202-203 °C (free base)[1]

Experimental Protocols

The following protocol details the scale-up synthesis of this compound via the sulfuric acid and hydrogen bromide method, chosen for its high yield and suitability for larger scale production.

Protocol: Scale-up Synthesis of this compound (Method 2)

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Large filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven (vacuum or convection)

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and face shield. Work in a well-ventilated fume hood.

Reagents:

  • 4-chlorophenylthiourea (e.g., 1.0 kg, ~5.39 mol)

  • Concentrated Sulfuric Acid (98%) (e.g., 3.4 L)

  • 48% aqueous Hydrogen Bromide (HBr) solution (e.g., 60 mL)

  • Methanol (e.g., 2.5 L)

  • Acetone (e.g., 4.5 L)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

Procedure:

  • Reaction Setup: In a clean and dry jacketed glass reactor, charge 4-chlorophenylthiourea (1.0 kg).

  • Dissolution: Under constant stirring, slowly add concentrated sulfuric acid (3.4 L) to the reactor. Control the addition rate to maintain the internal temperature below 30 °C.

  • Reaction Initiation: Once the dissolution is complete, begin the slow, continuous addition of 48% aqueous HBr solution (60 mL) over a period of 3 hours.

  • Reaction Progression: After the addition of HBr is complete, maintain the reaction mixture at 45-50 °C for 1.5 hours, followed by heating to 65-70 °C for 6 hours.[1]

  • In-Process Control (IPC): Monitor the reaction progress by taking small aliquots, quenching with water, neutralizing, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material is no longer detected.

  • Precipitation of Sulfate Salt: After the reaction is complete, cool the mixture to 20 °C. Slowly add methanol (2.5 L) to the stirred solution. An exothermic reaction will occur, and the temperature will rise to approximately 70 °C.

  • Isolation of Sulfate Salt: Cool the suspension to 20 °C and filter the precipitate using a filtration apparatus. Wash the filter cake with acetone (3 x 1.5 L).

  • Conversion to Free Base: The isolated sulfate salt can be converted to the free base by suspending it in water and adjusting the pH to ~8 with a 10% NaOH solution.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Safety Precautions:

  • Concentrated sulfuric acid and hydrogen bromide are highly corrosive. Handle with extreme care using appropriate PPE.

  • The reaction is exothermic, especially during the addition of methanol. Ensure efficient cooling and temperature control to prevent runaway reactions.

  • Perform the reaction in a well-ventilated area, preferably a walk-in fume hood for scale-up.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolution Dissolve 4-chlorophenylthiourea in Concentrated H2SO4 start->dissolution reaction Add 48% aq. HBr Heat to 45-50°C, then 65-70°C dissolution->reaction ipc In-Process Control (TLC/HPLC) reaction->ipc precipitation Cool to 20°C Add Methanol ipc->precipitation Reaction Complete filtration Filter and Wash with Acetone precipitation->filtration conversion Convert Sulfate Salt to Free Base (aq. NaOH) filtration->conversion purification Recrystallize from Ethanol conversion->purification drying Dry under Vacuum purification->drying end This compound (>98% Purity) drying->end PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTOR VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Downstream Downstream Signaling (e.g., PLCγ, Ras/MAPK) VEGFR2->Downstream Activation Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) Downstream->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

References

Application Notes and Protocols: Derivatization of the 2-Amino Group for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies and protocols for the derivatization of the 2-amino group, a critical functional group in many biologically active molecules, to facilitate structure-activity relationship (SAR) studies.

Introduction

The 2-amino group is a common pharmacophore found in a vast array of therapeutic agents. Its basicity and hydrogen bonding capacity often play a crucial role in molecular recognition at the target protein, such as a receptor or enzyme. Modification of this group is a key strategy in medicinal chemistry to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] Structure-activity relationship (SAR) studies involving the derivatization of the 2-amino group can provide valuable insights into the optimal structural requirements for biological activity.

This document outlines common derivatization strategies, provides detailed experimental protocols for key reactions, and presents a framework for organizing the resulting SAR data.

Derivatization Strategies for the 2-Amino Group

The primary amino group offers a versatile handle for a variety of chemical transformations. The choice of derivatization strategy depends on the specific goals of the SAR study, such as probing for steric and electronic effects, altering lipophilicity, or introducing new hydrogen bonding interactions.

2.1. Acylation: Acylation introduces an acyl group (R-C=O) onto the amino nitrogen, forming an amide. This transformation neutralizes the basicity of the amino group and introduces a hydrogen bond donor (N-H) and acceptor (C=O). The nature of the "R" group can be varied to explore steric and electronic effects.

  • Reagents: Acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., HATU, HOBt).[3]

  • Impact: Generally increases lipophilicity and can enhance membrane permeability. The amide bond can also introduce conformational constraints.

2.2. Sulfonylation: Sulfonylation introduces a sulfonyl group (R-SO2), forming a sulfonamide. Like acylation, this modification removes the basic character of the amino group.

  • Reagents: Sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270), triethylamine).

  • Impact: Sulfonamides are good hydrogen bond acceptors and can significantly alter the electronic properties of the molecule. Functionalization of an amino group with different sulfonamide derivatives has been shown to significantly improve the affinity for certain receptors.[4]

2.3. Alkylation/Reductive Amination: Alkylation introduces an alkyl group onto the amino nitrogen. Primary amines can be mono- or di-alkylated. Reductive amination is a common method for controlled alkylation.

  • Reagents: Alkyl halides or aldehydes/ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride).[3]

  • Impact: Increases steric bulk and lipophilicity while retaining the basicity of the amino group (for mono- and di-alkylation). The degree of substitution (primary, secondary, or tertiary amine) can have a profound effect on pKa and receptor interactions.

2.4. Urea and Thiourea Formation: Reaction of the 2-amino group with isocyanates or isothiocyanates yields ureas and thioureas, respectively.

  • Reagents: Isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S).

  • Impact: Introduces additional hydrogen bond donors and acceptors, which can lead to new interactions with the biological target.

2.5. Bioisosteric Replacement: In some cases, the entire amino group can be replaced by a bioisostere, which is a functional group with similar physicochemical properties.[1][2] This strategy can be employed to improve metabolic stability, modulate basicity, or explore novel chemical space.[1][2]

  • Common Bioisosteres for Amines:

    • Heterocyclic rings: Triazoles, imidazoles, and oxadiazoles (B1248032) can mimic the hydrogen bonding properties of amino groups while offering improved metabolic stability.[1][2]

    • Other functional groups: In specific contexts, groups like hydroxylamines or N-oxides can be considered.

Experimental Protocols

The following are general protocols for the derivatization of a 2-amino group on a hypothetical substrate. Researchers should optimize these conditions for their specific molecules.

3.1. General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used when specified.

  • Reactions are typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of the final products is usually achieved by column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 1: Acylation of a 2-Amino Group using an Acyl Chloride

  • Dissolution: Dissolve the 2-amino substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)) at a concentration of 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir at room temperature for 10 minutes.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Sulfonylation of a 2-Amino Group

  • Dissolution: Dissolve the 2-amino substrate (1.0 eq) in a suitable solvent such as pyridine or DCM.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) to the solution at 0 °C. If using DCM, add a base like triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring for completion.

  • Work-up: If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Reductive Amination of a 2-Amino Group

  • Dissolution: Dissolve the 2-amino substrate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or methanol.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Systematic organization of SAR data is crucial for identifying trends and guiding further optimization. A tabular format is highly recommended for summarizing the quantitative data.

Compound IDR-Group ModificationSynthetic ProtocolIC50/EC50 (µM)Target Selectivity (Fold)In vitro Metabolic Stability (t½, min)
Lead-01 -H-1.2115
Cpd-01a -C(O)CH3Protocol 10.5530
Cpd-01b -C(O)PhProtocol 10.8325
Cpd-02a -SO2CH3Protocol 22.5245
Cpd-02b -SO2PhProtocol 21.9450
Cpd-03a -CH2CH3Protocol 30.91.510
Cpd-03b -CH(CH3)2Protocol 31.51.28

Table 1: Example of a structured table for summarizing SAR data from the derivatization of a 2-amino group.

Visualizations

Experimental Workflow for 2-Amino Group Derivatization and SAR

G cluster_0 Synthesis Phase cluster_1 Testing Phase cluster_2 Analysis & Design Phase Start Lead Compound with 2-Amino Group Strategy Select Derivatization Strategy (Acylation, Alkylation, etc.) Start->Strategy Synthesis Synthesize Library of Derivatives Strategy->Synthesis Purification Purify and Characterize Compounds Synthesis->Purification Screening In Vitro Biological Screening (IC50/EC50) Purification->Screening ADME In Vitro ADME Assays Purification->ADME Analysis SAR Analysis Screening->Analysis ADME->Analysis Decision Identify Key Interactions Analysis->Decision Next_Gen Design Next Generation of Compounds Decision->Next_Gen Next_Gen->Strategy

A typical workflow for SAR studies involving 2-amino group derivatization.

Hypothetical Signaling Pathway Modulated by Synthesized Derivatives

G Ligand Derivative Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Modulation of a signaling pathway by a synthesized derivative.

References

Application Notes and Protocols: Synthesis of Novel Antifungal Agents from 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-chlorobenzothiazole is a versatile heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of various derivatives with a wide spectrum of biological activities. This scaffold has garnered significant interest in the development of novel antifungal agents. The presence of the benzothiazole (B30560) nucleus, a privileged structure in drug discovery, combined with the reactivity of the amino group, allows for the facile synthesis of diverse molecular architectures. These include Schiff bases, pyrimidines, thiazolidinones, and azetidinones, many of which have demonstrated promising activity against clinically relevant fungal pathogens such as Candida albicans, Aspergillus flavus, and Aspergillus niger.[1][2]

These application notes provide a comprehensive overview of the synthesis of antifungal agents derived from this compound, complete with detailed experimental protocols and a summary of their biological activity.

Synthetic Pathways and Strategies

The primary synthetic strategies for deriving antifungal agents from this compound involve the chemical modification of the 2-amino group. This exocyclic amine serves as a nucleophile or a precursor for the formation of imines (Schiff bases), which can then be used in cyclization reactions to generate various heterocyclic systems.

A common and straightforward approach is the condensation of this compound with various aromatic or heterocyclic aldehydes to yield Schiff bases.[3] These intermediates can either be evaluated directly for their antifungal properties or be used as synthons for more complex molecules. For instance, reaction with thioglycolic acid can convert the Schiff base to a thiazolidinone derivative.

Another prominent strategy involves the synthesis of pyrimidine (B1678525) derivatives. This can be achieved through multi-step reactions starting with the acylation of the 2-amino group, followed by cyclization with appropriate reagents to construct the pyrimidine ring.[4][5]

The following diagram illustrates a general workflow for the synthesis of various antifungal derivatives from this compound.

Synthesis_Workflow A This compound C Schiff Bases A->C Condensation G N-(6-chlorobenzothiazol-2-yl)-2-chloroacetamide A->G Acylation B Aromatic Aldehydes B->C E Thiazolidinones C->E Cyclization J Antifungal Screening C->J D Thioacetic Acid Derivatives D->E E->J F Chloroacetyl Chloride F->G I Amide Derivatives G->I Substitution H Amines/Thiols H->I I->J

Caption: General synthetic workflow for antifungal agents.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes the synthesis of Schiff bases via the condensation of this compound with various substituted aldehydes.[3]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., o-vanillin)

  • Absolute ethanol (B145695)

  • Piperidine (B6355638)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 10 mmol of this compound in 15 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 10 mmol of the substituted aromatic aldehyde to the solution.

  • Add a drop of piperidine to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • After reflux, allow the mixture to cool to room temperature and then let it stand for 8 hours.

  • The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product several times with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product. The product can be further purified by recrystallization from a suitable solvent like carbon tetrachloride.[3]

Protocol 2: Synthesis of 2-(Aryl)-3-(6-chlorobenzothiazol-2-yl)thiazolidin-4-ones

This protocol outlines the conversion of a Schiff base intermediate to a thiazolidinone derivative.[2]

Materials:

  • Schiff base of this compound (synthesized as per Protocol 1)

  • Mercaptoacetic acid (thioglycolic acid)

  • Dry benzene

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for water removal)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of the Schiff base in 25 mL of dry benzene.

  • Add 0.02 mol of mercaptoacetic acid to the solution.

  • Attach a reflux condenser (and optionally a Dean-Stark trap) and heat the mixture to reflux for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude product is then recrystallized from methanol (B129727) to yield the purified thiazolidinone derivative.[2]

Protocol 3: Antifungal Activity Screening by Agar (B569324) Diffusion Method

This protocol describes a common method for evaluating the antifungal activity of the synthesized compounds.[1]

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Sterile cork borer

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent for compounds

  • Standard antifungal drug (e.g., Fluconazole)

  • Incubator

Procedure:

  • Prepare sterile PDA medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a fresh inoculum of the test fungal strain in a suitable broth and standardize the culture.

  • Spread the fungal inoculum uniformly over the surface of the solidified PDA plates.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Prepare solutions of the synthesized compounds and the standard antifungal drug in DMSO at a specific concentration.

  • Add a fixed volume of each compound solution into the respective wells. A well with DMSO alone serves as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well. The size of the zone indicates the antifungal activity.

Quantitative Data Summary

The antifungal activity of various derivatives of this compound has been evaluated against several fungal strains. The following tables summarize the reported quantitative data.

Table 1: Antifungal Activity of Schiff Base and Thiazolidinone Derivatives

CompoundFungal StrainZone of Inhibition (mm)Reference
Schiff base of this compound with bromobenzaldehydeCandida glabrataGood activity[2]
Thiazolidinone derivative of the above Schiff baseCandida glabrataGood activity[2]
Schiff base of this compound with bromobenzaldehydeAspergillus nigerGood activity[2]
Thiazolidinone derivative of the above Schiff baseAspergillus nigerGood activity[2]

Note: "Good activity" is as reported in the source, which may be compared to a standard drug like fluconazole. For precise comparison, MIC values are preferred.

Table 2: Antifungal Activity of Azetidinone and Thiazolidinone Acetamide Derivatives

Compound SeriesFungal StrainActivity LevelReference
2-((6-chlorobenzothiazol-2-yl)amino)-N-(2-aryl-4-oxathiazolidin-3-yl)acetamidesAspergillus flavusSome compounds showed activity equal to the standard drug[1]
2-((6-chlorobenzothiazol-2-yl)amino)-N-(2-aryl-4-oxathiazolidin-3-yl)acetamidesCandida albicansWeak activity[1]
2-((6-chlorobenzothiazol-2-yl)amino)-N-(4-aryl-3-chloro-2-oxoazetidene-1-yl)acetamidesAspergillus flavusSome compounds showed activity equal to the standard drug[1]
2-((6-chlorobenzothiazol-2-yl)amino)-N-(4-aryl-3-chloro-2-oxoazetidene-1-yl)acetamidesCandida albicansWeak activity[1]

Signaling Pathways and Mechanism of Action

While the exact mechanism of action for many of these compounds is still under investigation, it is hypothesized that the benzothiazole ring system can intercalate with fungal DNA or inhibit essential enzymes involved in fungal cell wall synthesis or ergosterol (B1671047) biosynthesis. The various substituents on the benzothiazole core play a crucial role in modulating the potency and spectrum of antifungal activity.

The following diagram illustrates a hypothetical mechanism of action.

Mechanism_of_Action cluster_fungal_cell Fungal Cell DNA Fungal DNA Apoptosis Fungal Cell Death DNA->Apoptosis Enzyme Essential Enzymes (e.g., for cell wall synthesis) Enzyme->Apoptosis Membrane Cell Membrane (Ergosterol Synthesis) Membrane->Apoptosis Compound This compound Derivative Inhibition Inhibition/Disruption Compound->Inhibition Inhibition->DNA Intercalation Inhibition->Enzyme Binding Inhibition->Membrane Disruption

Caption: Plausible mechanisms of antifungal action.

Conclusion

This compound continues to be a valuable starting material for the development of novel antifungal agents. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive scaffold for further exploration in the quest for more effective and less toxic antifungal therapies. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new derivatives with potentially enhanced antifungal efficacy.

References

Application Notes and Protocols: Multicomponent Reactions Involving 2-Aminobenzothiazole for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heterocyclic compounds are foundational to numerous fields, including drug discovery, agriculture, and materials science.[1][2] Multicomponent reactions (MCRs) offer an efficient and atom-economical strategy for synthesizing complex molecules in a single step from three or more reactants.[3] 2-Aminobenzothiazole (B30445) (ABT) has emerged as a versatile and valuable building block in MCRs, enabling the rapid construction of diverse and pharmacologically relevant heterocyclic scaffolds.[1][2][4] Its unique structure, featuring both an amino group and the benzothiazole (B30560) ring system, allows it to participate in a wide array of chemical transformations.[5] These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic systems, such as pyrimido[2,1-b]benzothiazoles, utilizing 2-aminobenzothiazole in MCRs.

Application Note 1: Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives

This section details a one-pot, three-component reaction for synthesizing 4H-pyrimido[2,1-b]benzothiazole derivatives. This approach is noted for its high atom economy and avoidance of hazardous solvents or catalysts, aligning with green chemistry principles.[6][7] The reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition reaction.[7]

Experimental Protocol 1: Catalyst-Free, Solvent-Free Synthesis

This protocol outlines the synthesis of 4H-pyrimido[2,1-b]benzothiazoles and 2-oxo-pyrimido[2,1-b]benzothiazoles from 2-aminobenzothiazole, various aldehydes, and active methylene (B1212753) compounds under solvent-free conditions.[7]

General Procedure:

  • In a round-bottom flask, combine 2-aminobenzothiazole (1.0 mmol), the desired aldehyde (1.0 mmol), and the active methylene compound (e.g., β-ketoester, β-diketone, or diethyl malonate) (1.0 mmol).[6][7]

  • Heat the reaction mixture to 60°C.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of petroleum ether:ethyl acetate (B1210297) (1:2).[6][7]

  • Continue heating for the time specified in Table 1 (typically 3-5 hours).[7]

  • Upon completion, cool the mixture and wash it 2-3 times with water and diethyl ether.[6][7]

  • Collect the resulting solid product, which is often of high purity, by filtration.[6]

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting.

G

Data Presentation

The following table summarizes the yields for the synthesis of various pyrimido[2,1-b]benzothiazole derivatives using the catalyst-free, solvent-free protocol.

Table 1: Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives (Data from Chadegani et al., 2012).[7]

Aldehyde Active Methylene Compound Product Time (h) Yield (%)
Benzaldehyde Ethyl acetoacetate 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-phenyl-ethyl ester 3 72
3-Hydroxybenzaldehyde Ethyl acetoacetate 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-(3-hydroxyphenyl)-ethyl ester 3.5 70
4-Hydroxy-3-methoxybenzaldehyde Ethyl acetoacetate 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-(4-hydroxy-3-methoxyphenyl)-ethyl ester 4 68
3-Nitrobenzaldehyde Ethyl acetoacetate 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-(3-nitrophenyl)-ethyl ester 4 65
4-Methylbenzaldehyde Acetylacetone 3-acetyl-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b]benzothiazole 3 70
Benzaldehyde Diethyl malonate 2-oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole 5 60

| 4-Chlorobenzaldehyde | Diethyl malonate | 2-oxo-4-(4-chlorophenyl)-2H-pyrimido[2,1-b]benzothiazole | 5 | 62 |

Application Note 2: Synthesis of Fused Benzothiazoles via Arylglyoxals

This protocol outlines a one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazoles and benzothiazolo[3,2-a]quinazolines by reacting arylglyoxals, 2-aminobenzothiazole, and various 1,3-dicarbonyl compounds in acetic acid.[6] This method provides good yields in relatively short reaction times.[6]

Experimental Protocol 2: Acetic Acid-Mediated Synthesis

General Procedure:

  • To a flask, add the arylglyoxal (1.0 mmol), 2-aminobenzothiazole (0.9 mmol), and a 1,3-dicarbonyl compound (e.g., barbituric acid) (1.0 mmol) in 5.0 mL of acetic acid.[6]

  • Stir the mixture under reflux conditions for the time specified in the original research paper.[6]

  • Monitor the reaction's completion by TLC.[6]

  • After the reaction is complete, remove the solvent under reduced pressure.[6]

  • Recrystallize the resulting crude product from ethanol (B145695) to obtain the pure compound.[6]

Proposed Reaction Mechanism

The reaction is proposed to proceed through an initial condensation, followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic product.

G

Application Note 3: Four-Component Synthesis of Functionalized 2-Pyrrolidinones

This section describes a more complex one-pot, four-component reaction between 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate (B1228247), and a cyclic secondary amine (e.g., piperidine) to produce functionalized 2-pyrrolidinones.[8][9]

Experimental Protocol 3: Four-Component Reaction in Ethanol

Materials:

  • 2-Aminobenzothiazole (2.0 mmol)

  • Dimethyl acetylenedicarboxylate (2.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (2.0 mmol)

  • Piperidine (B6355638) (3.0 mmol)

  • Ethanol (10.0 mL)

General Procedure:

  • To a round-bottom flask, add 2-aminobenzothiazole (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), the aromatic aldehyde (2.0 mmol), and piperidine (3.0 mmol) to ethanol (10.0 mL).[8][10]

  • Stir the mixture at room temperature for approximately 20 minutes.[8][10]

  • Heat the reaction mixture to 50–60 °C and continue stirring for 48 hours.[8][10]

  • Monitor the reaction progress by TLC.[10]

  • After cooling to room temperature, collect the resulting precipitate by filtration.[8]

  • Wash the collected solid with cold ethanol to yield the purified product.[8]

G

Troubleshooting & Optimization
  • Catalyst Choice: While some reactions proceed without a catalyst, others may benefit from an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a base catalyst if one of the components does not serve this role.[8][10]

  • Solvent Selection: Ethanol is a commonly used and effective solvent. However, for certain reactions, solvent-free conditions, sometimes under microwave irradiation, have resulted in higher yields and shorter reaction times.[10]

  • Temperature and Time: These parameters are critical and interdependent. A common protocol involves initial stirring at room temperature followed by heating to drive the reaction to completion. TLC should be used to determine the optimal reaction time.[10]

  • Purification: If the product does not precipitate cleanly, purification is typically achieved via column chromatography on silica (B1680970) gel, often using a hexane/ethyl acetate gradient as the eluent.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-6-chlorobenzothiazole for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

  • Question: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

    • Suboptimal Temperature: Temperature control is critical. For the classical synthesis using p-chloroaniline, potassium thiocyanate (B1210189), and bromine, the initial thiocyanation step should be carried out at a low temperature (0-10°C) to prevent unwanted side reactions.[1] Subsequent cyclization may require a higher temperature.

    • Improper Reagent Stoichiometry: Ensure the molar ratios of the reactants are correct. An excess of the thiocyanate salt is often used to drive the reaction forward.

    • Loss During Work-up and Purification: Significant product loss can occur during extraction, filtration, and recrystallization. Ensure efficient extraction and minimize transfers. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Issue 2: Formation of a Tacky or Oily Product Instead of a Precipitate

  • Question: After the reaction, I obtained an oily residue instead of a solid precipitate. How can I resolve this?

  • Answer: The formation of an oily product, also known as "oiling out," can be due to the presence of impurities or issues with the precipitation process.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product, if available, can also initiate crystallization.

    • Solvent Adjustment: The choice of solvent for precipitation is crucial. If the product is too soluble in the current solvent, you can try adding a co-solvent in which the product is less soluble (an anti-solvent) dropwise while stirring. For instance, if the reaction is in an alcohol, adding water can often induce precipitation.[2]

    • Purification of the Oily Product: If crystallization fails, you can attempt to purify the oil. Dissolve the oil in a suitable organic solvent, wash it with water and brine to remove water-soluble impurities, dry the organic layer, and then concentrate it under reduced pressure. The resulting crude product can then be subjected to recrystallization or column chromatography. One procedure notes that adjusting the pH to 8 with ammonia (B1221849) solution can cause the crude product to agglomerate as a tacky mass, which can then be separated by decantation.[3]

Issue 3: Discolored Final Product (Yellowish or Brownish)

  • Question: My final this compound product is not white; it has a yellowish or brownish tint. How can I decolorize it?

  • Answer: Discoloration indicates the presence of impurities, often from side reactions or residual starting materials.

    • Recrystallization with Activated Charcoal: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).[2][4] Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a fluted filter paper to remove the charcoal and allow the filtrate to cool slowly to obtain purer, colorless crystals.

    • Chemical Treatment: In some cases, washing the crude product with a dilute solution of sodium bisulfite can help to remove colored impurities, particularly those arising from excess bromine.

    • Column Chromatography: For difficult-to-remove impurities, purification by column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely cited method is the reaction of p-chloroaniline with an alkali metal thiocyanate (like potassium or sodium thiocyanate) in the presence of bromine in a suitable solvent, typically glacial acetic acid.[5][6][7] This is a one-pot synthesis that proceeds through the in-situ formation of a thiocyanogen (B1223195) intermediate, followed by electrophilic attack on the aniline (B41778) ring and subsequent cyclization.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to monitor and control are:

  • Temperature: Low temperatures (0-10°C) are crucial during the addition of bromine to minimize the formation of by-products.[1]

  • Rate of Bromine Addition: Bromine should be added slowly and dropwise to maintain control over the reaction temperature and prevent localized high concentrations that can lead to side reactions.

  • Stirring: Efficient and continuous stirring is necessary to ensure proper mixing of the reactants and maintain a homogeneous reaction mixture.

Q3: Are there alternative, greener synthesis methods available?

A3: Yes, research is ongoing to develop more environmentally friendly methods. Some approaches focus on using less hazardous reagents and solvents. For example, methods utilizing catalysts like laccases or SnP2O7 have been explored for the synthesis of benzothiazole (B30560) derivatives, often resulting in high yields and shorter reaction times under milder conditions.[8]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (around 199-201°C) is a good indicator of purity.[9]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes yields reported in various studies.

Starting Material(s)Key Reagents/CatalystsSolventReported Yield (%)Reference
p-ChlorophenylthioureaSulfuric acid, Aqueous HBr-92[4]
4-ChlorophenylthioureaSulfuryl chlorideChlorobenzene (B131634)~67.4[3]
p-ChloroanilinePotassium thiocyanate, BromineGlacial Acetic AcidNot specified, but a common method[7]
p-Substituted anilinesAmmonium (B1175870) thiocyanate, BromineNot specifiedNot specified for 6-chloro derivative[5]

Experimental Protocols

Protocol 1: Synthesis from p-Chloroaniline, Potassium Thiocyanate, and Bromine

This protocol is a classical and widely used method for the synthesis of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-chloroaniline (1 equivalent) and potassium thiocyanate (2.5 equivalents) in glacial acetic acid.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Bromine Addition: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.[7]

  • Reaction: After the complete addition of bromine, continue stirring the mixture at the same temperature for another 2-3 hours, and then allow it to warm to room temperature and stir for an additional 8-10 hours.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice. A precipitate of this compound hydrochloride will form.

  • Neutralization and Isolation: Filter the precipitate and wash it with a small amount of cold water. Suspend the solid in water and neutralize it with a concentrated ammonium hydroxide (B78521) solution until the mixture is basic (pH ~8).

  • Purification: Filter the resulting free base, wash it thoroughly with water, and dry it. For further purification, recrystallize the crude product from ethanol (B145695).[7]

Protocol 2: Synthesis from p-Chlorophenylthiourea

This protocol provides an alternative route starting from p-chlorophenylthiourea.

  • Reaction Setup: In a round-bottom flask, suspend p-chlorophenylthiourea (1 equivalent) in chlorobenzene.[3]

  • Addition of Sulfuryl Chloride: While stirring, add sulfuryl chloride (1 equivalent) dropwise to the suspension, maintaining the temperature between 40-45°C.[3]

  • Reaction: After the addition is complete and the initial gas evolution has subsided, continue stirring the mixture. The reaction progress can be monitored by TLC.

  • Work-up: Remove the chlorobenzene by steam distillation.[3]

  • Isolation: Adjust the pH of the remaining aqueous suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution. This will cause the crude product to precipitate, potentially as a tacky mass.[3]

  • Purification: Separate the product by decantation or filtration, dry it, and then recrystallize from a suitable solvent like ethanol to obtain the pure this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: p-Chloroaniline & KSCN in Acetic Acid cool Cool to 0-5°C start->cool add_br2 Slowly Add Bromine Solution cool->add_br2 react Stir at Low Temp, then Room Temp add_br2->react precipitate Pour into Ice Water to Precipitate Hydrochloride react->precipitate filter_hcl Filter Precipitate precipitate->filter_hcl neutralize Neutralize with NH4OH filter_hcl->neutralize filter_product Filter Final Product neutralize->filter_product recrystallize Recrystallize from Ethanol filter_product->recrystallize dry Dry the Purified Product recrystallize->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present check_temp Review Temperature Control check_reaction->check_temp Complete extend_time Action: Extend Reaction Time / Increase Temp incomplete->extend_time end Yield Improved extend_time->end temp_issue Suboptimal Temperature check_temp->temp_issue Deviation from Protocol check_workup Evaluate Work-up & Purification check_temp->check_workup Optimal optimize_temp Action: Ensure Proper Cooling/Heating temp_issue->optimize_temp optimize_temp->end loss_workup Product Loss During Work-up check_workup->loss_workup Yes improve_workup Action: Minimize Transfers, Use Minimal Hot Solvent loss_workup->improve_workup improve_workup->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-6-chlorobenzothiazole from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-chlorophenylthiourea, residual solvents like chlorobenzene, and various side-products. Depending on the synthetic route, byproducts from undesired sulfation, bromination, or hydrolysis of intermediates may also be present.[1]

Q2: My purified this compound product has a persistent yellow or brownish color. How can I remove it?

A2: Colored impurities are common. An effective method to remove them is by treating the crude product with activated charcoal during recrystallization.[2][3] Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize.[2][3] A second recrystallization or passing the compound through a short plug of silica (B1680970) gel may also be effective.[3]

Q3: I am observing a low yield after the purification process. What are the potential causes and how can I improve it?

A3: Low recovery can stem from several factors:

  • Sub-optimal Recrystallization Solvent: If the product is too soluble in the chosen solvent, a significant portion will remain in the mother liquor.[3]

  • Multiple Purification Steps: Each purification step inherently leads to some material loss.[3]

  • Incomplete Precipitation: Ensure the solution is adequately cooled (e.g., using an ice bath) and sufficient time is allowed for complete crystallization.[3]

  • Premature Crystallization during Filtration: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Using a heated funnel or minimizing the filtration time can prevent this.[2]

Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To resolve this, you can try the following:

  • Re-heat the solution to re-dissolve the oil, then add more solvent to decrease the saturation before allowing it to cool slowly.[3]

  • Use a seed crystal to encourage crystallization.

  • Try a different recrystallization solvent or a solvent system with a lower boiling point.

Troubleshooting Guide

This section provides a logical workflow for troubleshooting common issues during the purification of this compound.

Troubleshooting Purification Issues start Start Purification crude_product Crude Product Obtained start->crude_product recrystallization Perform Recrystallization crude_product->recrystallization check_purity Check Purity (TLC/HPLC/Melting Point) recrystallization->check_purity low_yield Low Yield recrystallization->low_yield Low Recovery oiling_out Product 'Oils Out' recrystallization->oiling_out Liquid Separation impure Product is Impure check_purity->impure Purity is Low pure_product Pure Product check_purity->pure_product Purity is High charcoal Repeat Recrystallization with Activated Charcoal impure->charcoal Colored Impurities column Consider Column Chromatography impure->column Multiple Impurities optimize_solvent Optimize Recrystallization Solvent and Volume low_yield->optimize_solvent slow_cooling Re-dissolve, Add More Solvent, and Cool Slowly oiling_out->slow_cooling charcoal->check_purity column->check_purity optimize_solvent->recrystallization slow_cooling->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Treatment and Recrystallization

This protocol is based on common procedures for purifying 2-aminobenzothiazole (B30445) derivatives.[2][4]

Objective: To isolate this compound from a crude reaction mixture and purify it by recrystallization.

Materials:

  • Crude this compound

  • 25% Ammonia (B1221849) solution or 10% NaOH solution

  • Ethanol

  • Activated Charcoal (optional)

  • Deionized water

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Neutralization: Suspend the crude product, which may be in its hydrochloride salt form, in water.

  • While stirring, slowly add a 25% ammonia solution or 10% NaOH solution until the pH of the suspension reaches approximately 8.[4]

  • The free base of this compound will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with deionized water to remove any residual salts.

  • Dry the crude product. A yield of around 85% purity can be expected at this stage.[4]

  • Recrystallization: Dissolve the dried crude solid in a minimum amount of hot ethanol.[5][6]

  • (Optional) If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Purification Workflow start Crude Product (in acidic medium) neutralize Neutralize with Base (e.g., NH4OH to pH 8) start->neutralize precipitate Precipitate Free Base neutralize->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Solid filter_wash->dry dissolve Dissolve in Hot Ethanol dry->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter Yes charcoal->hot_filter No crystallize Cool to Crystallize hot_filter->crystallize final_filter Filter and Wash with Cold Ethanol crystallize->final_filter final_product Pure Crystalline Product final_filter->final_product

Caption: General workflow for the purification of this compound.

Data Presentation

Table 1: Common Solvents for Recrystallization of 2-Aminobenzothiazole Derivatives
Solvent/Solvent SystemApplication NotesReference(s)
EthanolA commonly used and effective solvent for many 2-aminobenzothiazole derivatives.[5][6]
MethanolUsed for the recrystallization of some derivatives.[3]
Ethanol/WaterEffective for the parent 2-aminobenzothiazole and some of its derivatives.[2][3]
Acetone/WaterCan be used as an antisolvent system for purification.[3]
ChloroformUsed for crystallizing certain synthesized derivatives.[3]
Table 2: Physical Properties of this compound
PropertyValueReference(s)
CAS Number95-24-9[7][8][9][10]
Molecular FormulaC₇H₅ClN₂S[9][10]
Molecular Weight184.65 g/mol [10]
Melting Point196.5 - 200.5 °C[9]
AppearanceWhite to pale cream crystalline solid[9]

References

Troubleshooting guide for 2-Amino-6-chlorobenzothiazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-6-chlorobenzothiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Hugerschoff reaction, which involves the cyclization of an arylthiourea with a halogen, and a method utilizing sulfuryl chloride with 4-chlorophenylthiourea.[1] More contemporary approaches may use metal catalysts for the intramolecular oxidative cyclization of N-arylthioureas.[1]

Q2: I am experiencing a low yield in my synthesis. What are the general factors I should investigate?

A2: Low yields are a common problem and can be attributed to several factors. Key areas to investigate include the quality of your starting materials, the optimization of reaction conditions (temperature, concentration, reaction time), and the efficiency of your work-up and purification procedures. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q3: My final product is off-white or yellowish. How can I improve its purity and color?

A3: Discoloration in the final product often indicates the presence of impurities. To improve purity and color, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[2] The use of activated carbon (Norit) during recrystallization can also help to remove colored impurities.[3]

Q4: What are some common side products in the synthesis of this compound?

A4: Common side products can include regioisomers (if using a meta-substituted aniline (B41778) precursor), products of aromatic halogenation, and para-thiocyanation of the starting aniline.[1] The formation of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.

Problem 1: Low Yield

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can arise from several issues during the reaction. Below is a table summarizing potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently to promote contact between reactants. - Optimize reaction time and temperature. Some cyclization reactions may require heating to go to completion.
Poor Quality of Reagents - Use high-purity starting materials. Ensure 4-chloroaniline (B138754) is pure and the thiocyanate (B1210189) salt is dry.[1] - If preparing the intermediate 4-chlorophenylthiourea, ensure it is of high purity before proceeding to the cyclization step.
Suboptimal Reaction Temperature - For reactions involving bromination, such as the Hugerschoff reaction, maintain a low temperature (e.g., 0-5 °C) during the addition of bromine to control the reaction rate and minimize side reactions.[1] - For cyclization with sulfuryl chloride, a temperature of 40-45°C is recommended.[4]
Incorrect Stoichiometry - Carefully control the stoichiometry of the reagents. An excess of the halogenating agent can lead to unwanted side reactions and reduce the yield of the desired product.[1]
Product Loss During Work-up - Ensure complete precipitation of the product from the reaction mixture. - Avoid washing the product with a solvent in which it is highly soluble. - Check the pH of the aqueous layer during work-up to ensure the product is in its least soluble form for isolation.

Below is a troubleshooting workflow for addressing low reaction yields.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions Incomplete Reaction workup Evaluate Work-up and Purification monitor_reaction->workup Reaction Complete side_reactions Investigate Side Reactions workup->side_reactions Product Loss Identified solution Improved Yield workup->solution No Significant Loss side_reactions->optimize_conditions Minimize Side Products

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Impurities and Side Products

Q: I am observing significant impurity peaks in my characterization data (e.g., NMR, LC-MS). How can I identify and minimize these impurities?

A: The formation of impurities is a common challenge. The following table outlines potential impurities and strategies for their mitigation.

Impurity/Side ProductIdentificationMitigation Strategy
Unreacted Starting Material Compare characterization data with that of the starting materials (e.g., 4-chloroaniline, 4-chlorophenylthiourea).- Ensure reaction goes to completion by monitoring with TLC. - Optimize reaction conditions (time, temperature).
Aromatic Halogenation Products Mass spectrometry will show peaks corresponding to the addition of one or more halogen atoms to the starting material or product.- Add the halogenating agent (e.g., bromine) dropwise at a low temperature.[1] - Use the exact stoichiometric amount of the halogenating agent.[1]
para-Thiocyanation of Aniline This is more common when the para-position of the aniline is unsubstituted.- Use a two-step approach: first synthesize and isolate the arylthiourea, then perform the cyclization.[1]
Tacky or Oily Product The crude product appears as a sticky mass rather than a crystalline solid.- This can occur during work-up when adjusting the pH.[4] Ensure thorough mixing and consider adding the base slowly to promote crystallization. - Attempt to triturate the tacky solid with a non-polar solvent like hexane (B92381) to induce solidification.

The following diagram illustrates the logical relationship for identifying and mitigating impurities.

ImpurityTroubleshooting start Impurities Detected identify Identify Impurity (NMR, MS) start->identify unreacted_sm Unreacted Starting Material identify->unreacted_sm side_product Side Product identify->side_product optimize Optimize Reaction Conditions unreacted_sm->optimize Incomplete Reaction side_product->optimize Minimize Formation purify Improve Purification optimize->purify solution Pure Product purify->solution

Caption: Logical workflow for troubleshooting impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chlorophenylthiourea using Sulfuryl Chloride

This protocol is adapted from a literature procedure.[4]

Materials:

Procedure:

  • Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.

  • Uniformly add 185 parts of sulfuryl chloride to the suspension over approximately 3 hours, maintaining the temperature at 40-45 °C.

  • After the gas evolution ceases, remove the chlorobenzene by steam distillation. The product will be a suspension that may be difficult to stir.

  • Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 using a 25% ammonia solution. This will cause the crude product to agglomerate.

  • Isolate the crude product by decantation and drying. The crude product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization

This is a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Reaction Conditions and Yields for this compound Synthesis
Synthetic MethodStarting MaterialKey ReagentsTemperature (°C)Reaction TimeReported Yield (%)Reference
Sulfuryl Chloride Cyclization4-chlorophenylthioureaSulfuryl chloride, Chlorobenzene40-45~3 hours67.4[4]
Hugerschoff Reaction4-chloroanilineKSCN, Bromine, Acetic Acid0-10 (Bromine addition)~12 hoursVariable[1]
Table 2: Physical Properties of this compound
PropertyValue
Molecular Formula C₇H₅ClN₂S
Molecular Weight 184.65 g/mol
Melting Point 199-201 °C
Appearance White to off-white crystalline solid

References

Technical Support Center: Optimizing Reaction Conditions for the Derivatization of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-aminobenzothiazole (B30445).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and derivatization of 2-aminobenzothiazole and its derivatives.

Question 1: My 2-aminobenzothiazole starting material has changed color (e.g., from off-white to brown). Can I still use it?

Answer: A change in color often indicates degradation of the 2-aminobenzothiazole, potentially due to oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts.[1] It is strongly recommended to assess the purity of the material using analytical techniques like High-Performance Liquid Chromatography (HPLC) before proceeding with your reaction.[1] If significant degradation is observed, using a fresh, pure sample is best to ensure reliable and reproducible results.[1]

Question 2: I am experiencing poor solubility of my 2-aminobenzothiazole derivative in aqueous solutions. How can I improve this?

Answer: 2-Aminobenzothiazole and many of its derivatives inherently have low water solubility.[1] Here are several strategies to enhance solubility:

  • pH Adjustment: The basic amino group at the 2-position can be protonated in acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to the hydrolysis of certain derivatives.[1]

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.[1]

  • Salt Formation: If applicable to your derivative, converting it to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.[1]

Question 3: My derivatization reaction is resulting in low yields and multiple side products. What are the likely causes and solutions?

Answer: Low yields and the formation of multiple side products in 2-aminobenzothiazole derivatization reactions can stem from several factors:

  • Incompatible Reagents: 2-Aminobenzothiazoles are sensitive to strong oxidizing agents.

  • Thermal Instability: Although generally stable, prolonged exposure to high temperatures can cause decomposition of 2-aminobenzothiazole and its derivatives.[1] It is crucial to carefully control the reaction temperature.[1]

  • Reaction Conditions: The choice of solvent, catalyst, and reaction time can significantly impact the outcome. Optimization of these parameters is often necessary. For instance, in Schiff base synthesis, the nucleophilicity of the 2-amino group is reduced, and the reaction is more likely to proceed with a strong electrophile.[2] Catalytic amounts of p-toluenesulphonic acid can be beneficial.[2]

Below is a troubleshooting workflow for addressing low yields:

G start Low Yield or Multiple Side Products check_purity Check Purity of Starting Material (2-Aminobenzothiazole) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_sm Purify or Replace Starting Material purity_ok->purify_sm No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_sm->start temp Adjust Temperature optimize_conditions->temp solvent Change Solvent optimize_conditions->solvent catalyst Vary Catalyst/Base optimize_conditions->catalyst time Modify Reaction Time optimize_conditions->time reassess Re-evaluate Reaction Outcome temp->reassess solvent->reassess catalyst->reassess time->reassess G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification 2_aminobenzothiazole 2-Aminobenzothiazole Derivative condensation Condensation 2_aminobenzothiazole->condensation carbonyl Aldehyde / Ketone carbonyl->condensation solvent Solvent (e.g., Ethanol, Methanol) catalyst Catalyst (e.g., Acetic Acid, NaOH) heating Heating / Reflux schiff_base 2-Aminobenzothiazole Schiff Base condensation->schiff_base Forms Azomethine group (-C=N-) purification Recrystallization / Chromatography schiff_base->purification characterization FTIR, NMR, Mass Spec purification->characterization G start Start with 2-Amino-6-bromobenzothiazole reactants Add Aryl Boronic Acid/Ester, Pd Catalyst, and Base start->reactants reaction Heat under Optimized Conditions reactants->reaction workup Reaction Workup and Purification reaction->workup product Isolate 2-Amino-6-arylbenzothiazole workup->product

References

Common side reactions in the synthesis of 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Amino-6-chlorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound typically involve the reaction of 4-chloroaniline (B138754) with a source of thiocyanate (B1210189), followed by an oxidative cyclization. Two common variations of this approach are the Hugerschoff reaction and the reaction with sulfuryl chloride.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the specific synthetic protocol and reaction conditions. One reported method involving the reaction of 4-chlorophenylthiourea with sulfuryl chloride cites a yield of approximately 67.4% of the pure product from the crude material.[1] Another process starting from 4-chlorophenylthiourea and using a bromine catalyst reports a yield of 87.7% for the sulfate (B86663) salt of the product.[2]

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. The identity and structure of the product and any impurities can be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q4: What are the typical purification methods for crude this compound?

A4: Recrystallization is a common method for purifying the crude product. Solvents such as ethanol (B145695) are frequently used for this purpose.[3] Depending on the nature of the impurities, other techniques like column chromatography may also be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Problem 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors, including incomplete reaction, degradation of the product, or the formation of significant amounts of side products.

Potential Cause Proposed Solution Relevant Side Reactions/Issues
Incomplete Thiocyanation Ensure the use of an appropriate molar ratio of thiocyanate source to 4-chloroaniline. Monitor the reaction progress using TLC to confirm the consumption of the starting material.The reaction may stall, leaving unreacted 4-chloroaniline in the mixture.
Incomplete Cyclization Optimize the reaction temperature and time for the cyclization step. Ensure the oxidizing agent (e.g., bromine, sulfuryl chloride) is added under controlled conditions to prevent unwanted side reactions.The intermediate, 4-chloro-2-thiocyanatoaniline or a related thiourea (B124793) derivative, may be present in the final product mixture.
Product Degradation The final product, this compound, is stable under normal conditions. However, harsh reaction conditions (e.g., excessively high temperatures or extreme pH) could potentially lead to degradation. During a fire, it may decompose to produce toxic gases such as hydrogen chloride, carbon monoxide, and oxides of nitrogen and sulfur.[4]
Formation of Isomeric Byproducts The primary directing effect of the amino group in 4-chloroaniline is to the ortho position for electrophilic substitution, as the para position is blocked. However, minor amounts of other isomers could form under certain conditions. Careful control of reaction conditions (temperature, catalyst) can enhance regioselectivity.Formation of 2-Amino-4-chlorobenzothiazole or other positional isomers, although less likely, can complicate purification.
Problem 2: Presence of Unexpected Impurities in the Final Product

The appearance of extra spots on a TLC plate or additional peaks in an NMR spectrum indicates the presence of impurities. The following table outlines potential side products and strategies to minimize their formation.

Observed Impurity Potential Side Reaction Mitigation Strategy
Unreacted 4-chloroaniline Incomplete reaction.Increase reaction time or temperature, or adjust the stoichiometry of reactants.
4-chloro-2-thiocyanatoaniline Incomplete cyclization of the thiocyanation intermediate.Ensure sufficient reaction time and temperature for the cyclization step. Verify the activity of the oxidizing agent.
Di-thiocyanated products Over-reaction with the thiocyanating agent.Use a controlled stoichiometry of the thiocyanating reagent. Add the reagent portion-wise to avoid localized high concentrations.
Oxidized byproducts (e.g., 4,4'-dichloroazoxybenzene) Oxidation of the starting 4-chloroaniline by the strong oxidizing agents used for cyclization.[2]Add the oxidizing agent slowly and at a controlled temperature. Use the minimum effective amount of the oxidant.
1,3-bis(p-chlorophenyl)triazene A potential side reaction of 4-chloroaniline under certain conditions.[2]This is generally a minor byproduct but can be minimized by optimizing the main reaction pathway.

Experimental Protocols

Synthesis of this compound via Oxidative Cyclization of 4-chlorophenylthiourea

This protocol is based on a common method for the synthesis of 2-aminobenzothiazoles.

Materials:

Procedure:

  • Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.

  • Over a period of approximately 3 hours, add 185 parts of sulfuryl chloride uniformly while maintaining the temperature at 40-45°C.

  • After the initial gas evolution ceases, remove the chlorobenzene from the resulting suspension by steam distillation.

  • The remaining suspension contains 2-amino-6-chlorobenzothiazolium chloride. Adjust the pH to 8 with a 25% ammonia solution.

  • The crude this compound will separate.

  • Isolate the crude product by decantation and dry it.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]

Visualized Workflows and Pathways

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis of this compound check_yield Low Yield? start->check_yield check_purity Impurities Detected? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Significant Side Reactions check_purity->side_reactions Yes end_ok Successful Synthesis check_purity->end_ok No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions check_reagents Check Reagent Quality incomplete_reaction->check_reagents characterize_impurities Characterize Impurities (NMR, MS) side_reactions->characterize_impurities end_nok Further Optimization Needed optimize_conditions->end_nok check_reagents->optimize_conditions improve_purification Improve Purification Method (Recrystallization, Chromatography) improve_purification->end_nok characterize_impurities->improve_purification

Caption: A troubleshooting workflow for the synthesis of this compound.

Proposed Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 4-Chloroaniline + SCN- intermediate 4-chloro-2-thiocyanatoaniline (or thiourea intermediate) start->intermediate Thiocyanation side1 Di-thiocyanated Product start->side1 Excess Thiocyanating Agent side2 Oxidized Aniline (e.g., Azo/Azoxy compounds) start->side2 Harsh Oxidation product This compound intermediate->product Oxidative Cyclization (e.g., Br2 or SO2Cl2) side3 Unreacted Starting Material intermediate->side3 Incomplete Cyclization

Caption: Main reaction pathway and potential side reactions in the synthesis.

References

Stability issues and degradation of 2-aminobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-aminobenzothiazole (B30445) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and experimentation of 2-aminobenzothiazole and its derivatives.

Question 1: My 2-aminobenzothiazole sample has changed color (e.g., from beige to brown). Is it still usable?

Answer: A color change often indicates degradation. 2-Aminobenzothiazole and its derivatives can be susceptible to oxidation, which may lead to the formation of colored impurities, such as 2-azobenzothiazoles or polymeric products of the aniline (B41778) black type.[1] It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the sample should be discarded.

Question 2: I am observing poor solubility of my 2-aminobenzothiazole compound in aqueous solutions. What can I do?

Answer: 2-Aminobenzothiazole itself has low water solubility. To improve solubility, consider the following:

  • pH adjustment: The amino group can be protonated at acidic pH, which may increase aqueous solubility. However, be aware that extreme pH conditions can promote hydrolysis.[1]

  • Use of co-solvents: Organic solvents like DMSO, DMF, or ethanol (B145695) can be used to prepare stock solutions, which can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay.

  • Salt formation: If applicable, using a salt form of your compound (e.g., hydrochloride) may enhance aqueous solubility.

Question 3: My reaction involving a 2-aminobenzothiazole derivative is giving low yields and multiple side products. What could be the cause?

Answer: This could be due to several factors related to compound stability:

  • Incompatible Reagents: 2-Aminobenzothiazoles are incompatible with strong oxidizing agents and strong bases. These can lead to unwanted side reactions and degradation.[1]

  • Thermal Instability: While generally stable at normal temperatures, prolonged exposure to high temperatures can cause decomposition.

  • Hydrolysis: The imine bond in Schiff base derivatives of 2-aminobenzothiazole can be susceptible to hydrolysis, especially in the presence of metal ions like Zn(II) and Cu(II).[1]

  • Photodegradation: Exposure to UV or visible light can lead to degradation. It is advisable to conduct reactions in amber-colored glassware or protect the reaction vessel from light.

Question 4: How should I store my 2-aminobenzothiazole compounds to ensure long-term stability?

Answer: To minimize degradation, store 2-aminobenzothiazole compounds in a tightly closed container in a dry, cool, and well-ventilated place.[1] For sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) is recommended. Protect from light by using amber vials or storing in the dark.

Question 5: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my 2-aminobenzothiazole sample. What could be the cause?

Answer: Unexpected peaks can arise from several sources:

  • Degradation Products: The compound may be degrading under the experimental or storage conditions. Common degradation pathways include oxidation and hydrolysis, leading to hydroxylated derivatives or other byproducts.[1]

  • Contamination: The sample might be contaminated with impurities from the synthesis or from the solvent. Ensure high-purity solvents and reagents are used.

  • Mobile Phase Issues: The mobile phase composition may be incorrect, or the buffer may have precipitated. Prepare fresh mobile phase and ensure all components are miscible and filtered.

  • Column Issues: The column may be contaminated or degraded. Flushing the column or replacing it if necessary can resolve this.

Question 6: How can I identify the degradation products of my 2-aminobenzothiazole derivative?

Answer: A combination of analytical techniques is often necessary to identify degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradation products.[1] Common degradation pathways include hydroxylation on the aromatic ring, for instance at the 4 or 6 position.[1]

Data on Stability and Degradation

The following tables summarize quantitative data on the degradation of 2-aminobenzothiazole and its derivatives under various stress conditions.

Table 1: Summary of Forced Degradation Studies on 2-Aminobenzothiazole.

Stress ConditionReagent/ParameterDurationDegradation (%)Major Degradation Products
Photodegradation λ >300 nm with Fe(III)-nitrilotriacetic acid125 hours37%4-Hydroxy-2-aminobenzothiazole (4OH-ABT), 6-Hydroxy-2-aminobenzothiazole (6OH-ABT)
Biodegradation Rhodococcus rhodochrous125 hours26%Ammonia, Sulphate, Hydroxylated derivatives
Hydrolysis (of derivatives) Zn(II) or Cu(II) complexes of Schiff base derivatives-Hydrolysis of the imine bond2-Aminobenzothiazole and the corresponding aldehyde
Thermal Decomposition High temperatures-Generation of irritating and toxic gasesCarbon oxides, nitrogen oxides, sulfur oxides

Table 2: ICH Recommended Storage Conditions for Stability Testing.

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocols

Protocol 1: Forced Degradation Study for 2-Aminobenzothiazole Derivatives

Objective: To assess the stability of a 2-aminobenzothiazole derivative under various stress conditions.[1]

Materials:

  • 2-Aminobenzothiazole derivative

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Hot air oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of the 2-aminobenzothiazole derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period. Take samples at different time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[1]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and monitor at various time points. Dilute with the mobile phase for analysis.[1]

  • Thermal Degradation: Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, reflux the stock solution at a set temperature. Sample at different time points, cool to room temperature, and analyze.[1]

  • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. Analyze samples at various time intervals. A control sample should be kept in the dark.[1]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the main peak area. Characterize degradation products using LC-MS if available.

Protocol 2: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of a 2-aminobenzothiazole derivative.

Materials:

  • 2-Aminobenzothiazole derivative

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

  • Organic solvent (e.g., DMSO)

  • Shake-flask apparatus or plate-based system

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Add an excess amount of the solid compound to vials containing buffers of different pH values.

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.

  • The measured concentration represents the thermodynamic solubility at that specific pH.

Visualizations

G Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl) Stock->Acid Expose to stress Base Base Hydrolysis (0.1M NaOH) Stock->Base Expose to stress Oxidation Oxidative Stress (3% H2O2) Stock->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Expose to stress Photo Photolytic Stress (UV/Vis Light) Stock->Photo Expose to stress HPLC HPLC Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples LCMS LC-MS for Degradant ID HPLC->LCMS Characterize peaks Report Report Results HPLC->Report LCMS->Report G Potential Degradation Pathways for 2-Aminobenzothiazole cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (of Schiff Base Derivatives) ABT 2-Aminobenzothiazole Hydroxy Hydroxylated Derivatives (e.g., 4-OH, 6-OH) ABT->Hydroxy [O] Azo Azo-Derivatives ABT->Azo [O] Polymer Polymeric Products ABT->Polymer [O] Schiff Schiff Base Derivative Aldehyde Corresponding Aldehyde Schiff->Aldehyde H2O, Metal Ions ABT2 2-Aminobenzothiazole Schiff->ABT2 H2O, Metal Ions G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes ABT_deriv 2-Aminobenzothiazole Derivatives ABT_deriv->PI3K Inhibits

References

Overcoming poor solubility of 2-aminobenzothiazole compounds in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 2-aminobenzothiazole (B30445) compounds in experimental assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My 2-aminobenzothiazole derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in-vitro assay.

Question: What are the immediate steps I can take to solubilize my compound for initial screening?

Answer: For immediate, small-scale solubilization for in-vitro screening, a tiered approach is recommended. The goal is to keep the compound in solution under assay conditions without interfering with the biological system.

  • Tier 1: Optimize Co-solvent Concentration: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.[1] However, its final concentration in the assay should be minimized to avoid artifacts. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays.[2] Experiment with slightly higher final DMSO concentrations if your system tolerates it, but always run a vehicle control.

  • Tier 2: pH Adjustment: The solubility of 2-aminobenzothiazole derivatives is often pH-dependent due to the presence of an ionizable amino group.[2][3] The parent compound, 2-aminobenzothiazole, has a pKa of 4.48.[2] Determining the pKa of your specific compound can guide pH selection. Adjusting the buffer to a more acidic pH can protonate the amino group, which generally increases aqueous solubility.[2][3] However, be cautious as extreme pH values can lead to compound degradation or affect assay performance.[2][3]

  • Tier 3: Use of Surfactants: Incorporating low concentrations of non-ionic surfactants, such as Tween 80, into the assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles.[2] It is crucial to ensure the surfactant concentration is compatible with your experimental system and does not affect the results.[2]

  • Tier 4: Pre-complexation with Cyclodextrins: For in-vitro studies, consider pre-complexing your compound with a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[2] This technique can enhance aqueous solubility by encapsulating the lipophilic molecule within the cyclodextrin cavity.[2][4]

G cluster_0 Troubleshooting In-Vitro Precipitation start Compound Precipitates in Aqueous Buffer step1 Optimize Co-solvent (e.g., DMSO < 0.5%) start->step1 step2 Determine pKa & Adjust Buffer pH step1->step2 Precipitation Continues success Compound Solubilized step1->success Success step3 Add Surfactant (e.g., Tween 80) step2->step3 Insufficient or Degradation step2->success Success step4 Use Cyclodextrin Complexation step3->step4 Interferes with Assay step3->success Success step4->success Success persist Solubility Issue Persists (Consider Formulation Strategies) step4->persist Fails

Caption: Troubleshooting decision tree for in-vitro solubility issues.

Issue 2: I am struggling to formulate my benzothiazole (B30560) derivative for in-vivo animal studies due to its low solubility and bioavailability.

Question: What formulation strategies can improve the oral bioavailability of my poorly soluble compound for animal studies?

Answer: Overcoming low solubility for in-vivo studies requires more advanced formulation techniques to enhance both dissolution and absorption.[2] The choice depends on the compound's physicochemical properties and the desired dosage form.[2]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][6][7] Nanosuspensions, with particle sizes typically under 1 µm, are a promising strategy for efficiently delivering poorly water-soluble drugs.[8]

  • Salt Formation: If your 2-aminobenzothiazole derivative has a suitable ionizable group, converting it into a salt can dramatically enhance solubility and dissolution rate.[3][7] This is a common and effective chemical modification approach.

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer carrier can prevent crystallization and maintain a supersaturated state in vivo, leading to increased bioavailability.[5][9] Techniques like spray drying and hot-melt extrusion are used to create these formulations.[6]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can be highly effective.[6][7] These formulations solubilize the drug in a lipid matrix, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.[7]

Frequently Asked Questions (FAQs)

Q1: Why are 2-aminobenzothiazole compounds often poorly soluble in aqueous media? A1: The 2-aminobenzothiazole scaffold consists of a fused benzene (B151609) and thiazole (B1198619) ring system, which is inherently hydrophobic and can contribute to poor aqueous solubility.[10] While the amino group at the 2-position can enhance solubility and reactivity, extensive modifications to the core structure, often required to optimize pharmacological activity, can increase lipophilicity and further decrease water solubility.[10]

Q2: How do I choose the most appropriate solubility enhancement strategy for my compound? A2: The selection depends on several factors: the physicochemical properties of your compound (e.g., pKa, logP, melting point), the intended application (in-vitro vs. in-vivo), the required dose, and the stability of the compound. The diagram below provides a general decision-making framework.

G cluster_0 In-Vivo Formulation Strategy Selection start Poorly Soluble 2-Aminobenzothiazole Cmpd. q1 Is the compound ionizable (basic)? start->q1 q2 Is the compound thermally stable? q1->q2 No q3 Is the compound lipophilic (High LogP)? q1->q3 No, and non-ionizable strat1 Salt Formation q1->strat1 Yes strat2 Amorphous Solid Dispersion (HME) q2->strat2 Yes strat3 Amorphous Solid Dispersion (Spray Dry) q2->strat3 No strat4 Lipid-Based Formulation (SEDDS) q3->strat4 Yes strat5 Particle Size Reduction (Nanosuspension) q3->strat5 No

Caption: Logic diagram for selecting an in-vivo formulation strategy.

Q3: What is the potential magnitude of solubility improvement I can expect with these methods? A3: The degree of improvement is highly dependent on the specific compound and the chosen method. The following table provides illustrative examples of the potential magnitude of enhancement seen with various techniques for poorly soluble compounds.

Technique Mechanism Typical Fold Increase in Solubility References
pH Adjustment Ionization of the molecule2 to 1,000-fold[2][3]
Co-solvents Reduce solvent polarity10 to 5,000-fold[11][12]
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule5 to 2,000-fold[4][10][13]
Particle Size Reduction Increased surface areaImproves dissolution rate, not intrinsic solubility[6][8][14]
Amorphous Solid Dispersions Prevent crystallization, maintain supersaturation10 to 20,000-fold (apparent solubility)[5][6][9]

Q4: My attempt to form a salt to improve solubility was unsuccessful. Why might this be? A4: Successful salt formation depends on the pKa difference between the drug (the base) and the counter-ion (the acid). A general rule is that for a stable salt to form, the difference in pKa (ΔpKa) between the base and the acid should be greater than 2 to 3. If the ΔpKa is too small, a salt may not form, or it may be unstable and disproportionate back to the free base in solution.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO) This protocol is for preparing a concentrated stock solution for use in in-vitro assays.

  • Weigh: Accurately weigh a precise amount of the 2-aminobenzothiazole compound into a sterile, clear glass vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial vigorously. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Lyophilization Method) This protocol describes the preparation of a 1:1 molar ratio solid inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring to create a clear solution.

  • Add Compound: Add the 2-aminobenzothiazole derivative to the HP-β-CD solution, typically in a 1:1 molar ratio.[3]

  • Equilibrate: Seal the container and stir the mixture at room temperature for 24-72 hours to allow complex formation to reach equilibrium.[3]

  • Filter (Optional): If any un-complexed compound is visible, filter the solution through a 0.22 µm syringe filter.

  • Freeze: Freeze the resulting solution at -80°C.[3]

  • Lyophilize: Lyophilize the frozen solution using a freeze-dryer until a dry, fluffy powder is obtained. This solid complex can be used for reconstitution in aqueous buffers.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method) This protocol describes the preparation of a solid dispersion using a polymer carrier like PVP or HPMCAS.

  • Dissolve Components: Weigh the 2-aminobenzothiazole compound and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a common volatile solvent (e.g., methanol (B129727) or acetone) in a round-bottom flask.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.[2]

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[2]

  • Processing: Scrape the resulting solid from the flask. Gently grind and sieve the material to obtain a uniform powder.[2]

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.[2]

Signaling Pathway Context

2-Aminobenzothiazole derivatives are frequently investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[15][16] Understanding this context is crucial for assay design.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

References

Technical Support Center: Characterization of 2-Amino-6-chlorobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-chlorobenzothiazole and its analogs.

Troubleshooting Guide

This guide addresses common challenges encountered during the experimental characterization of this compound analogs.

Problem Potential Cause Suggested Solution
Poor Solubility in Common Solvents The planar, crystalline structure and halogen substitution can lead to low solubility in aqueous and some organic solvents.[1]1. Co-solvents: Use a minimal amount of a co-solvent like DMSO (ideally <0.5% for biological assays) to prepare stock solutions.[1]2. pH Adjustment: The amino group is basic. Adjusting the pH to be more acidic can protonate this group and increase aqueous solubility.[1]3. Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80) can help maintain solubility in aqueous buffers.[1]4. Excipients: For in-vitro studies, consider pre-complexing with cyclodextrins like HP-β-CD to enhance aqueous solubility.[1]
Difficulty in Purification Halogenated benzothiazoles can have similar polarities to starting materials or byproducts, making chromatographic separation challenging.1. Column Chromatography: Use a gradient elution with a hexane-ethyl acetate (B1210297) mobile phase on a silica (B1680970) gel column.2. Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol (B145695) to obtain pure compound.[2][3]3. Acid-Base Extraction: If applicable, utilize the basicity of the amino group to perform a liquid-liquid extraction with an acidic aqueous solution to separate it from non-basic impurities.
Inconsistent Spectroscopic Data Impurities, residual solvent, or sample degradation can lead to ambiguous NMR, IR, or MS spectra.1. Thorough Drying: Ensure the sample is completely dry from solvents used in purification by drying under high vacuum.[3]2. Purity Check: Use TLC or LC-MS to confirm the purity of the sample before detailed spectroscopic analysis.[3]3. Fresh Sample: If degradation is suspected, use a freshly purified sample for analysis. These compounds should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4]
Broad or Missing NH₂ Peaks in ¹H NMR The protons on the amino group can exchange with residual water in the deuterated solvent or undergo quadrupole broadening, leading to broad or absent signals.1. Use Dry Solvent: Use freshly opened or properly dried deuterated solvents (e.g., DMSO-d₆, CDCl₃).[5]2. D₂O Exchange: Add a drop of D₂O to the NMR tube. The NH₂ protons will exchange with deuterium, causing the peak to disappear, which confirms its identity.3. Low Temperature: Running the NMR experiment at a lower temperature can sometimes sharpen the NH₂ signal by slowing down exchange processes.
Complex Mass Spectrum Fragmentation The presence of chlorine and the fused ring system can lead to characteristic but sometimes complex fragmentation patterns.1. Isotope Pattern: Look for the characteristic M+2 peak for the chlorine isotope (³⁷Cl), which will have an intensity of about one-third of the molecular ion peak (containing ³⁵Cl).[6]2. Common Fragments: Expect fragmentation patterns involving the loss of small molecules like HCN or CS, and cleavage of the thiazole (B1198619) ring.[7]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly depending on the solvent used. The following data is compiled for DMSO-d₆.

Table 1: Representative ¹H NMR Data for this compound Analogs [8]

Assignment Chemical Shift (δ) ppm Multiplicity
-NH₂~7.85Broad Singlet
Aromatic CH~7.65Doublet
Aromatic CH~7.41Doublet
Aromatic CH~6.91Triplet

Note: The exact positions of the aromatic protons will depend on the substitution pattern.

Table 2: Representative ¹³C NMR Data for this compound Analogs [8]

Assignment Chemical Shift (δ) ppm
C2 (Carbon attached to -NH₂)~167.6
C7a (Quaternary carbon)~151.3
Quaternary Carbon~132.1
Aromatic CH~129.2
Aromatic CH~122.5
Aromatic CH~121.0
Aromatic CH~110.9
Q2: What are the key IR absorption bands for this compound?

A2: The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

Table 3: Key IR Frequencies for this compound [9]

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch (amino group)3455
Aromatic C-H Stretch3088
C=N Stretch (thiazole ring)1632
C-N Stretch1445
C-S Stretch1275
C-Cl Stretch762
Q3: How can I confirm the molecular weight of my this compound analog?

A3: Mass spectrometry is the best technique for this. For this compound, the expected molecular weight is approximately 184.65 g/mol .[10]

Table 4: Mass Spectrometry Data for this compound [6]

Ion m/z (mass-to-charge ratio) Notes
[M]⁺184Molecular ion peak (with ³⁵Cl)
[M+2]⁺186Isotope peak for ³⁷Cl

Note: Depending on the ionization method (e.g., ESI), you might observe the protonated molecular ion [M+H]⁺ at m/z 185 and 187.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[9]
  • Sample Preparation: Dissolve approximately 5-25 mg of the purified analog in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Internal Standard: Use Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at 300 MHz or higher.

    • For ¹³C NMR, a higher sample concentration (50-100 mg) and longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (ATR Method)[9]
  • Sample Preparation: Place a small amount of the solid, purified analog directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Spectrum: Record the sample spectrum over a typical range of 4000–400 cm⁻¹.

  • Data Analysis: The software will automatically subtract the background. Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)[5]
  • Sample Preparation: Prepare a dilute solution of the sample (around 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of Analog Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC/LC-MS) Purification->Purity_Check NMR NMR Analysis (¹H, ¹³C) Purity_Check->NMR Pure Sample IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General experimental workflow for the synthesis and characterization of this compound analogs.

Troubleshooting_Solubility Start Compound Precipitates in Aqueous Buffer CoSolvent Optimize Co-solvent (e.g., DMSO < 0.5%) Start->CoSolvent Adjust_pH Adjust Buffer pH CoSolvent->Adjust_pH Precipitation continues Success Solubility Achieved CoSolvent->Success Success Add_Surfactant Add Surfactant (e.g., Tween 80) Adjust_pH->Add_Surfactant Insufficient Adjust_pH->Success Success Cyclodextrin Use Cyclodextrin Complexation Add_Surfactant->Cyclodextrin Assay Interference Add_Surfactant->Success Success Cyclodextrin->Success Success Fail Consider Formulation Strategies Cyclodextrin->Fail Still persists MS_Fragmentation mol [M]⁺ m/z 184/186 This compound frag1 [M-HCN]⁺ m/z 157/159 mol:ion->frag1 -HCN frag2 [M-CS]⁺ m/z 140/142 mol:ion->frag2 -CS frag3 [C₆H₃ClN]⁺ m/z 124/126 frag1:ion->frag3 -S

References

Minimizing impurity formation during the synthesis of 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Amino-6-chlorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the oxidative cyclization of 4-chlorophenylthiourea. This is typically achieved by reacting 4-chloroaniline (B138754) with a thiocyanate (B1210189) salt (like potassium or sodium thiocyanate) in the presence of a halogen, most commonly bromine or sulfuryl chloride, in an acidic solvent such as acetic acid or sulfuric acid.[1][2]

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The main impurities encountered during the synthesis of this compound are:

  • Over-halogenated byproducts: These are molecules where an additional halogen atom is substituted onto the aromatic ring, for example, 2-Amino-5,6-dichlorobenzothiazole.

  • Unreacted 4-chlorophenylthiourea: Incomplete cyclization can leave the thiourea (B124793) intermediate in the final product.

  • Unreacted 4-chloroaniline: If the initial thiourea formation is incomplete, the starting aniline (B41778) may persist.

  • Sulfonated byproducts: If sulfuric acid is used as a solvent at elevated temperatures, sulfonation of the aromatic ring can occur.[3]

  • Polymeric materials: At higher temperatures, the electrophile, thiocyanogen (B1223195) ((SCN)₂), can polymerize into an insoluble yellow material.[4]

Q3: How can I purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying the crude product.[2] A suitable solvent system, such as an ethanol/water mixture, can be used. The crude solid is dissolved in the hot solvent, treated with activated carbon to remove colored impurities, filtered while hot, and then allowed to cool slowly to form crystals of the purified product.

Q4: What are the optimal temperature ranges for the synthesis?

A4: It is crucial to maintain low temperatures, especially during the addition of the halogenating agent, to minimize side reactions. A temperature range of 0-10°C is often recommended for the halogenation/cyclization step.[2] Higher temperatures can lead to the formation of polymeric and sulfonated byproducts.[3][4]

Troubleshooting Guides

Problem 1: High levels of over-halogenated impurities detected.
  • Question: My final product shows a significant peak corresponding to a di-chloro-2-aminobenzothiazole in the HPLC/MS analysis. What is the likely cause and how can I prevent this?

  • Answer: The formation of over-halogenated, particularly di-chlorinated, byproducts is typically due to an excess of the halogenating agent (e.g., bromine or sulfuryl chloride) or poor control of the reaction conditions.

    Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use a precise molar equivalent relative to the 4-chlorophenylthiourea.

    • Controlled Addition: Add the halogenating agent dropwise and slowly to the reaction mixture. This prevents localized high concentrations of the reagent.

    • Temperature Management: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the halogenating agent.

Problem 2: Significant amount of unreacted starting material in the product.
  • Question: My crude product contains a high percentage of unreacted 4-chlorophenylthiourea and/or 4-chloroaniline. How can I improve the reaction conversion?

  • Answer: The presence of unreacted starting materials indicates an incomplete reaction. This can be due to several factors.

    Solutions:

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of all reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Temperature: While the initial addition of the halogenating agent should be at a low temperature, a subsequent increase in temperature and stirring at room temperature or slightly above for a period may be necessary to drive the reaction to completion.

    • Reagent Purity: Ensure the purity of your starting materials. Impurities can inhibit the reaction.

Problem 3: The final product has a strong yellow or brown discoloration.
  • Question: My isolated this compound is not the expected off-white to pale cream color. What causes this discoloration and how can I obtain a purer product?

  • Answer: Discoloration is often due to the formation of polymeric side products or other colored impurities from side reactions, potentially caused by elevated temperatures.

    Solutions:

    • Temperature Control: Strictly maintain low temperatures throughout the addition of the halogenating agent.

    • Purification: After the reaction is complete, purify the crude product by recrystallization. The use of activated charcoal during recrystallization can help in removing colored impurities.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the purity of this compound. Note: These are representative values to demonstrate trends and may not reflect exact experimental outcomes.

Table 1: Effect of Bromine Stoichiometry on Impurity Profile

Molar Ratio (Br₂ : 4-chlorophenylthiourea)Purity of this compound (%)Di-chloro Impurity (%)Unreacted Thiourea (%)
0.9 : 185< 114
1.0 : 19523
1.1 : 19262
1.2 : 188102

Table 2: Influence of Reaction Temperature on Product Purity

Temperature during Br₂ addition (°C)Purity of this compound (%)Di-chloro Impurity (%)Other Impurities (%)
0 - 59613
10 - 159244
20 - 258587
> 30< 80> 10> 10

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[2]

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium hydroxide (B78521) (NaOH) solution (10%)

  • Ethanol

  • Activated charcoal

Procedure:

  • Formation of 4-chlorophenylthiourea (in situ):

    • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.12 mol) in glacial acetic acid (150 mL).

    • Cool the mixture to below 10°C in an ice bath.

  • Cyclization:

    • Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL).

    • Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10°C.

    • After the addition is complete, continue stirring at room temperature for an additional 10-12 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice-cold water (500 mL) with stirring.

    • Neutralize the mixture with a 10% sodium hydroxide solution until a pH of 8 is reached.

    • Filter the precipitated crude product, wash it thoroughly with water, and dry it.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal and heat the mixture to boiling for a few minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

G start Synthesis of this compound analysis Analyze Crude Product (HPLC/TLC/MS) start->analysis problem High Impurity Level? analysis->problem impurity_type Identify Main Impurity problem->impurity_type Yes end Pure Product problem->end No over_halogenation Over-halogenated Byproduct impurity_type->over_halogenation Di-chloro unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Thiourea/Aniline discoloration Discoloration / Polymeric impurity_type->discoloration Colored solution_halogen Reduce Halogen Stoichiometry Slow, Cold Addition over_halogenation->solution_halogen solution_sm Increase Reaction Time/Temp (post-addition) Check Reagent Purity unreacted_sm->solution_sm solution_color Strict Temperature Control Purify with Activated Charcoal discoloration->solution_color solution_halogen->start solution_sm->start solution_color->start

Caption: A logical workflow for troubleshooting common synthesis issues.

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Chloroaniline B 4-Chlorophenylthiourea A->B + KSCN D Di-chloro Byproduct A->D + Br2 (excess) C This compound B->C + Br2, -2HBr (Cyclization) B->D + Br2 (excess) E Polymeric Byproducts B->E High Temp C->D + Br2 (excess) F SCN-SCN Polymer F->E

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: High-Purity Recrystallization of 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the recrystallization of 2-Amino-6-chlorobenzothiazole to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

Based on available data and synthesis procedures, ethanol (B145695) is the most commonly recommended solvent for the recrystallization of this compound. Aqueous ethanol can also be employed to optimize crystal yield. Other solvents in which the compound is soluble include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. A systematic solvent screening is recommended to determine the ideal solvent or solvent system for your specific purity requirements.

Q2: My this compound is colored (e.g., yellow or brown). How can I decolorize it during recrystallization?

Colored impurities often arise from oxidation or side reactions during synthesis. To decolorize the compound, you can add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb some of your product, potentially reducing the yield.

Q3: What are the common impurities I should be aware of when purifying this compound?

Common impurities can include unreacted starting materials such as 4-chloroaniline (B138754) and potassium thiocyanate. Additionally, side products from the synthesis process, like regioisomers or products of aromatic bromination, may be present, especially if excess bromine was used during the synthesis[2].

Q4: How can I improve the yield of my recrystallization?

To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation. Avoid using an excessive volume of cold solvent to wash the crystals.

Q5: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the dissolved solute separates as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To prevent this, you can try using a lower boiling point solvent or adding a bit more solvent to the hot solution to reduce the concentration. Ensure a slow cooling rate to encourage gradual crystal growth.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. The chosen solvent is unsuitable. 2. Insufficient solvent is used.1. Refer to the Solvent Solubility Data table and select a more appropriate solvent. 2. Add more hot solvent in small increments until the compound dissolves.
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The solution is supersaturated and requires nucleation.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Crystals form too quickly. 1. The solution was cooled too rapidly. 2. The solution is overly concentrated.1. Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature before placing it in an ice bath. 2. Add a small amount of additional hot solvent to the dissolved solution before cooling.
The purity of the recrystallized product is still low. 1. Inefficient removal of impurities. 2. Co-crystallization of impurities.1. Perform a second recrystallization. 2. Consider using a different solvent system. For example, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
The product appears as an oil instead of crystals. 1. The compound's melting point is below the solution's temperature of saturation. 2. The solution is too concentrated.1. Reheat the solution to dissolve the oil, add more hot solvent, and cool slowly. 2. Choose a solvent with a lower boiling point.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Qualitative Solubility Notes
EthanolSoluble when hot, less soluble when coldCommonly used for recrystallization.
Aqueous EthanolAdjustable solubilityAllows for fine-tuning of solubility to maximize yield.
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]High boiling point may make it difficult to remove.
WaterVery low solubility (log10ws = -3.12)Can be used as an anti-solvent in a mixed-solvent system.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

Objective: To purify crude this compound by single-solvent recrystallization using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of ethanol and a magnetic stir bar. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing the dissolved product. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the boiling point of ethanol.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oil_out Product oils out? crystals_form->oil_out No filter_wash Filter and wash crystals crystals_form->filter_wash Yes no_crystals No Crystals oil_out->no_crystals No oiling_out_solution Oiling Out oil_out->oiling_out_solution Yes dry Dry pure crystals filter_wash->dry end End dry->end induce_crystallization Induce crystallization (scratch/seed) no_crystals->induce_crystallization evaporate_solvent Evaporate some solvent and re-cool no_crystals->evaporate_solvent induce_crystallization->cool evaporate_solvent->cool reheat_add_solvent Reheat, add more solvent, and cool slowly oiling_out_solution->reheat_add_solvent change_solvent Consider a different solvent system oiling_out_solution->change_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_process Process cluster_result Result A Crude This compound C Dissolve in Minimum Hot Solvent A->C B Select Solvent (e.g., Ethanol) B->C D Hot Filtration (optional) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I High-Purity Product H->I

Caption: Experimental workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-6-chlorobenzothiazole and Other Substituted Benzothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold is a privileged bicyclic system, comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of 2-Amino-6-chlorobenzothiazole against other substituted benzothiazoles, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.

Structure-Activity Relationships (SAR) of Substituted Benzothiazoles

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. The 2-amino group serves as a crucial site for modification, while substitutions at the 6-position, such as with a chloro group, have been shown to significantly influence the therapeutic potential of these compounds.[1][2]

For anticancer activity, the presence of electron-withdrawing groups like chloro (Cl), fluoro (F), or nitro (NO2) at the 6-position can enhance efficacy.[2] Furthermore, the incorporation of specific moieties, such as an aminophenyl group at the 2-position, has led to the development of potent and selective antitumor agents.[3][4] In the realm of antimicrobial agents, the overall substitution pattern on both the 2-amino group and the benzene ring is critical for activity and selectivity against different microbial strains.[2]

Comparative Analysis of Anticancer Activity

Derivatives of 2-aminobenzothiazole (B30445) have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[5][6] The cytotoxic effects of these compounds are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[7] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Below is a summary of the in vitro anticancer activity of this compound derivatives and other substituted benzothiazoles against various human cancer cell lines.

Compound/DerivativeSubstitutionCancer Cell LineIC50 (µM)
This compound Derivative (OMS14) 2-(piperazine-4-nitroaniline), 6-chloroA549 (Lung)22.13
MCF-7 (Breast)33.91
2-Amino-6-nitrobenzothiazole Derivative 2-(acetamide), 6-nitroMCF-7 (Breast)34.5
HeLa (Cervical)44.15
2-(4-Aminophenyl)benzothiazole 2-(4-aminophenyl)U251 (Glioma)3.5
C6 (Glioma)4.0
2-Aminobenzothiazole-Thiazolidinedione Hybrid (Compound 20) 2-(thiazolidinedione hybrid)HCT-116 (Colon)7.44
MCF-7 (Breast)8.27
HepG2 (Liver)9.99
2-Aminobenzothiazole-1,3,4-oxadiazole Hybrid (Compound 24) 2-(1,3,4-oxadiazole hybrid), 6-methoxyC6 (Glioma)4.63
A549 (Lung)39.33

Table 1: Comparative in vitro anticancer activity (IC50) of selected substituted benzothiazole derivatives.[8][9][10][11]

Comparative Analysis of Antimicrobial Activity

Substituted benzothiazoles also exhibit a broad range of antimicrobial activities against various bacterial and fungal pathogens.[12] The efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] This is typically determined using the broth microdilution method.[14][15]

The following table summarizes the MIC values for various benzothiazole derivatives against selected microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)
Benzothiazole Derivative 3 Escherichia coli25
Candida albicans25
Benzothiazole Derivative 4 Escherichia coli25
Heteroaryl Benzothiazole Derivative 2j Various Bacteria230 - 940
Heteroaryl Benzothiazole Derivative 2d Various Fungi60 - 470
2-Aminobenzothiazole Derivative 1n Candida albicans4 - 8
2-Aminobenzothiazole Derivative 1o Candida albicans4 - 8

Table 2: Comparative antimicrobial activity (MIC) of selected substituted benzothiazole derivatives.[12][16][17]

Signaling Pathways and Experimental Workflows

The development and evaluation of substituted benzothiazoles as therapeutic agents involve a systematic workflow, from initial synthesis to biological screening and mechanism of action studies. Many of these compounds exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/AKT pathway, which plays a central role in cell growth, proliferation, and survival.[18]

SAR_Workflow cluster_0 Iterative SAR Workflow Compound_Synthesis Chemical Synthesis of Analogs Biological_Screening Biological Screening (e.g., MTT, MIC assays) Compound_Synthesis->Biological_Screening Data_Analysis Data Analysis & SAR Identification Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Mechanism_Studies Mechanism of Action (e.g., Kinase Assays) Data_Analysis->Mechanism_Studies Lead_Optimization->Compound_Synthesis Design new analogs

Figure 1: A typical workflow for a Structure-Activity Relationship (SAR) study.

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotion BTZ Benzothiazole Inhibitor BTZ->PI3K

Figure 2: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate comparison and reproducibility of experimental data.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentrations.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.[13][14][15]

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the benzothiazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13][20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[13]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16 to 24 hours.[15]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (B30445) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Strategic substitution at the 6-position of the benzothiazole (B30560) ring has been a focal point of research to modulate the pharmacological properties of these compounds, leading to the discovery of potent anticancer and antimicrobial agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-amino-6-substituted benzothiazoles, supported by experimental data.

Comparative Biological Activity: A Quantitative Overview

The biological potency of 2-amino-6-substituted benzothiazoles is significantly influenced by the nature of the substituent at the 6-position. The following tables summarize the quantitative data, primarily focusing on anticancer and antimicrobial activities, to facilitate a clear comparison.

Anticancer Activity

The in vitro cytotoxic activity of 2-amino-6-substituted benzothiazole derivatives has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

6-SubstituentOther Key ModificationsCancer Cell LineIC50 (µM)Reference
-H2-(4-aminophenyl)MCF-70.024[1]
-FHydrazone derivativeHeLa2.41[1]
-FHydrazone derivativeCOS-74.31[1]
-ClN-(4-nitrobenzyl)A549B7: a potent derivative[2]
-OCH32-(4-(2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)phenyl)MCF-74o: a potent derivative[3]
-NO22-(substituted-phenyl)HEP-2, MCF-79x10⁻⁶ to 4x10⁻³ M[2]
-NH22-(substituted-phenyl)HEP-2, MCF-79x10⁻⁶ to 4x10⁻³ M[2]

Key SAR Observations for Anticancer Activity:

  • Electron-donating groups at the 6-position, such as methoxy (B1213986) (-OCH3), can enhance anticancer activity.

  • Electron-withdrawing groups , like fluoro (-F) and nitro (-NO2), have also been shown to be favorable for cytotoxicity, suggesting that the electronic properties of the substituent play a crucial role.

  • The nature of the substituent on the 2-amino group is also critical. Large aromatic and heterocyclic moieties often lead to increased potency.

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

6-SubstituentOther Key ModificationsMicroorganismMIC (µg/mL)Reference
-HSulfonamide derivativeS. aureus2-4[4]
-HSulfonamide derivativeE. coli4-16[4]
-FThiazolidinone derivativeS. aureus12.5[5]
-ClThiazolidinone derivativeE. faecalis25[5]
-NO2N-acetyl-glucosamine conjugateS. aureus, E. coli6.25[6]
-SCNThiazolidinedione acetamideE. coli100[7]

Key SAR Observations for Antimicrobial Activity:

  • The presence of a sulfonamide moiety linked to the 2-amino group appears to be beneficial for antibacterial activity.

  • Halogen substituents like -F and -Cl at the 6-position contribute to antibacterial efficacy.

  • Derivatives containing a nitro group have also shown promising antimicrobial effects.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the comparison of biological data. Below are generalized protocols for the synthesis and key biological assays cited in the evaluation of 2-amino-6-substituted benzothiazoles.

General Synthesis of 2-Amino-6-substituted Benzothiazoles

A common and versatile method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of bromine and a suitable solvent like acetic acid.[8][9]

Materials:

  • Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Bromine (Br2)

  • Glacial acetic acid

  • Ethanol for recrystallization

Procedure:

  • Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-6-substituted benzothiazole.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of benzothiazole derivatives on key signaling pathways like PI3K/Akt and MAPK/ERK.[12][13]

Procedure:

  • Cell Lysis: Treat cells with the benzothiazole compounds, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compounds on protein activation.

Signaling Pathways and Experimental Workflows

The anticancer activity of 2-amino-6-substituted benzothiazoles is often attributed to their ability to modulate critical intracellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Benzothiazole 2-Amino-6-substituted Benzothiazole Benzothiazole->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by 2-Amino-6-substituted Benzothiazoles.

MAPK_ERK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Benzothiazole 2-Amino-6-substituted Benzothiazole Benzothiazole->Raf inhibits Benzothiazole->MEK inhibits

Caption: MAPK/ERK Signaling Pathway Modulation by 2-Amino-6-substituted Benzothiazoles.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of 2-Amino-6-substituted Benzothiazoles Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer_Screening Anticancer Screening (MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Purification->Antimicrobial_Screening Mechanism_Study Mechanism of Action (Western Blot) Anticancer_Screening->Mechanism_Study Data_Analysis Data Analysis (IC50/MIC Calculation) Mechanism_Study->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

References

Cross-Reactivity Profiling of 2-Amino-6-chlorobenzothiazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of 2-amino-6-chlorobenzothiazole-based inhibitors against key kinase targets. The information is intended to assist researchers in evaluating the suitability of this scaffold for further drug development and to provide a framework for assessing off-target effects. The data presented is a synthesis of publicly available information on 2-aminobenzothiazole (B30445) derivatives and may not be specific to a single this compound compound.

Comparative Inhibitory Activity

The 2-aminobenzothiazole scaffold has been identified as a versatile pharmacophore, with derivatives showing inhibitory activity against a range of protein kinases. The following tables summarize the inhibitory activity of various 2-aminobenzothiazole derivatives against several key kinases. It is important to note that the specific substitution at the 6-position, as well as modifications to the 2-amino group, significantly influence potency and selectivity.

Compound ID Target Kinase IC50 / Ki (nM) Notes
BMS-350751LckPotent inhibitorA 2-amino-heteroaryl-benzothiazole-6-anilide derivative.[1]
BMS-358233LckPotent inhibitorA 2-amino-heteroaryl-benzothiazole-6-anilide derivative.[1]
Compound from Liu et al.LckPotent inhibitorA 2-amino-6-carboxamidobenzothiazole derivative.[2]

Table 1: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against Lck.

Compound ID Target Kinase IC50 (nM) Notes
Compound 10 (Mokhtar et al.)EGFR94.7A 2-aminobenzothiazole derivative.
Compound 11 (Mokhtar et al.)EGFR54.0A 2-aminobenzothiazole derivative.
Compound 12 (Allam et al.)EGFR96A 2-aminobenzothiazole congener.

Table 2: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against EGFR.

Compound ID Target Kinase IC50 (nM) Notes
Compound 19 (Bhanushali et al.)VEGFR-2500A 2-aminobenzothiazole derivative.
Compound VII (Reddy et al.)VEGFR-297A 2-aminobenzothiazole-pyrazole hybrid.[3]
Compound 4a (El-Adl et al.)VEGFR-291A 2-aminobenzothiazole-thiazolidinedione hybrid, compared to Sorafenib (IC50 = 53 nM).[3][4]

Table 3: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against VEGFR-2.

Comparison with Alternative Inhibitors

The clinical utility of a kinase inhibitor is often determined by its selectivity profile and its advantages over existing therapies.

EGFR Inhibitors: First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib (B232) are established treatments for non-small-cell lung cancer (NSCLC) with EGFR mutations.[5] Second-generation inhibitors, such as afatinib (B358) and dacomitinib, offer irreversible binding and broader HER family inhibition but can have increased toxicity.[5][6] Studies have shown that second-generation TKIs may offer improved overall survival in certain patient populations.[6] Any new this compound-based EGFR inhibitor would need to demonstrate a superior efficacy or safety profile compared to these established agents.

VEGFR-2 Inhibitors: Sorafenib is a multi-kinase inhibitor that targets VEGFR-2 and is used in the treatment of various cancers.[4] Novel benzothiazole (B30560) hybrids have shown comparable, and in some cases more potent, VEGFR-2 inhibition in preclinical studies.[3][4] For example, a 2-aminobenzothiazole-thiazolidinedione hybrid (compound 4a) exhibited a VEGFR-2 IC50 of 91 nM, which is comparable to sorafenib's IC50 of 53 nM in the same study.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of inhibitor performance.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

  • Recombinant target kinase (e.g., Lck, EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • This compound test compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the this compound test compound in DMSO and then dilute in kinase assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the target kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.

Competitive Binding Assay

This assay measures the affinity (Kd) of an inhibitor for a kinase by assessing its ability to displace a known fluorescently labeled ligand.

Materials:

  • Recombinant target kinase

  • Fluorescently labeled kinase tracer (a ligand with known affinity)

  • This compound test compound

  • Assay buffer

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the this compound test compound.

  • In a 384-well plate, add the test compound, the fluorescently labeled kinase tracer, and the recombinant target kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence signal (e.g., fluorescence polarization or FRET) using a plate reader.

  • The displacement of the fluorescent tracer by the test compound will result in a change in the fluorescence signal.

  • Calculate the IC50 value from the dose-response curve and, using the Cheng-Prusoff equation, determine the dissociation constant (Kd) of the inhibitor.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by 2-aminobenzothiazole inhibitors and a general workflow for their characterization.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K SLP76->PLCg1 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg1->Downstream PI3K->Downstream Inhibitor This compound Inhibitor Inhibitor->Lck Inhibition

Caption: Simplified Lck signaling pathway targeted by inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway targeted by inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) Raf_MEK_ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibition Experimental_Workflow cluster_screening Initial Screening cluster_profiling Selectivity Profiling cluster_cellular Cellular Assays cluster_comparison Comparative Analysis In_Vitro_Assay In Vitro Kinase Assay (Primary Target) IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Kinase_Panel Broad Kinase Panel Screening IC50_Determination->Kinase_Panel Off_Target_ID Off-Target Identification Kinase_Panel->Off_Target_ID Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Off_Target_ID->Cell_Proliferation Target_Engagement Cellular Target Engagement Cell_Proliferation->Target_Engagement Alternative_Inhibitors Comparison with Alternative Inhibitors Target_Engagement->Alternative_Inhibitors Data_Analysis Data Analysis & Reporting Alternative_Inhibitors->Data_Analysis

References

Comparative Efficacy of 2-Amino-6-chlorobenzothiazole Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of various 2-Amino-6-chlorobenzothiazole analogs against several cancer cell lines, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from recent studies and is intended to facilitate the identification of promising lead compounds for future anticancer therapies.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro anticancer activity of different this compound analogs, primarily represented by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. These values are crucial indicators of a compound's potency in inhibiting cancer cell growth.

Compound IDCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
OMS5 A549Lung Cancer22.13 - 61.03[1]
MCF-7Breast Cancer22.13 - 61.03[1]
OMS14 A549Lung Cancer22.13 - 61.03[1]
MCF-7Breast Cancer22.13 - 61.03[1]
T2 Human Small Cell Lung CarcinomaLung CancerSignificant Activity[2]
Mouse Melanoma Cell LineMelanomaSignificant Activity[2]
Human Larynx Epithelial CarcinomaLaryngeal CancerSignificant Activity[2]
Dichlorophenyl containing chlorobenzothiazole 51 HOP-92Non-Small Cell Lung Cancer0.0718[3][4]
8 other cancer cell linesVarious0.0718 - 1.60[3][4]
Sulphonamide based BTA 40 MCF-7Breast Cancer34.5[3][5]
HeLaCervical Cancer44.15[3][5]
MG63Human Osteosarcoma36.1[3][5]
Hydrazine based benzothiazole (B30560) 11 HeLaCervical Cancer2.41[4][5]
COS-7Kidney Fibroblast Cancer4.31[4][5]
Compound 24 (containing 1,3,4-oxadiazole) C6Rat Glioma4.63[6]
A549Human Lung Adenocarcinoma39.33[6]
Compound 20 (2-aminobenzothiazole-TZD series) HepG2Liver Cancer9.99[6]
HCT-116Colon Cancer7.44[6]
MCF-7Breast Cancer8.27[6]
Compound 53 PC-3Prostate Cancer0.35[6]
DU145Prostate Cancer0.62[6]
2-aminobenzothiazole HEp-2Human Laryngeal Carcinoma5 (24h), 9 (48h), 5 (72h)[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments frequently cited in the evaluation of these anticancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The synthesized this compound analogs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme, which is often a key player in cancer-related signaling pathways.

Principle: These assays typically measure the consumption of ATP, the phosphate (B84403) donor in the kinase-catalyzed phosphorylation reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Protocol:

  • Reaction Setup: The kinase, the substrate peptide, and the test compound (at various concentrations) are combined in a reaction buffer in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding a specific concentration of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: A detection reagent is added that produces a luminescent or fluorescent signal inversely proportional to the amount of remaining ATP.

  • Signal Measurement: The signal is read using a luminometer or fluorometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a general workflow for their evaluation.

G cluster_0 General Experimental Workflow A Synthesis of This compound Analogs B In Vitro Screening (e.g., MTT Assay) A->B C Identification of Hit Compounds B->C D Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) C->D E Lead Optimization D->E E->A F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: A generalized workflow for the discovery and development of novel anticancer agents.

G cluster_1 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Analogs Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for many anticancer drugs.

This guide highlights the potential of this compound analogs as a promising class of anticancer agents. The provided data and protocols offer a solid foundation for further research and development in this area. It is important to note that the efficacy of these compounds can vary significantly depending on the specific analog, the cancer cell line, and the experimental conditions. Therefore, continued investigation is crucial to fully elucidate their therapeutic potential.

References

Head-to-head comparison of different synthesis routes for 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-6-chlorobenzothiazole, a crucial building block for various pharmaceutically active compounds, can be synthesized through several distinct routes. This guide provides a head-to-head comparison of the most common methods, offering objective analysis supported by experimental data to inform your selection of the most suitable pathway.

Comparative Analysis of Key Performance Metrics

The choice of a synthetic route often depends on a balance of factors including yield, purity, reaction time, temperature, and the nature of the reagents. The following table summarizes the quantitative data for three primary synthesis methods for this compound and its analogs.

MetricRoute 1: From 4-chlorophenylthiourea with Sulfuryl ChlorideRoute 2: From 4-chloroaniline (B138754) with KSCN and BromineRoute 3: From 4-chlorophenylthiourea with H₂SO₄ and NH₄Br
Starting Material 4-chlorophenylthiourea4-chloroaniline4-chlorophenylthiourea
Key Reagents Sulfuryl chloride, Chlorobenzene (B131634), Ammonia (B1221849)Potassium thiocyanate (B1210189), Bromine, Acetic acidConcentrated sulfuric acid, Ammonium (B1175870) bromide
Reaction Temperature 40-45°C<10°C (bromination), then stirring25-30°C
Reaction Time ~3 hours for addition, plus workup~10 hours of stirring, plus workup~3 hours for addition, plus workup
Reported Yield 67.4% (of 100% pure product)[1]Not explicitly reported for this specific product, but generally a widely used method.95.1%[2]
Reported Purity ~85% crude purity before recrystallization[1]Dependent on purificationNot explicitly stated, but the high yield suggests good purity.

In-Depth Look at Synthesis Routes and Experimental Protocols

Route 1: Synthesis from 4-chlorophenylthiourea with Sulfuryl Chloride

This method involves the direct cyclization of a pre-formed arylthiourea using sulfuryl chloride as the chlorinating and cyclizing agent.

Experimental Protocol:

  • Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.

  • Uniformly add 185 parts of sulfuryl chloride over approximately 3 hours, maintaining the temperature between 40-45°C.

  • After the evolution of gas ceases, remove the chlorobenzene by steam distillation.

  • The remaining suspension of 2-amino-6-chlorobenzothiazolium chloride is adjusted to a pH of 8 with a 25% ammonia solution.

  • The crude this compound precipitates and is collected by decantation and dried.[1]

G Route 1: From 4-chlorophenylthiourea with Sulfuryl Chloride start 4-chlorophenylthiourea in Chlorobenzene reagent Sulfuryl Chloride (40-45°C, 3h) start->reagent Addition cyclization Cyclization reagent->cyclization distillation Steam Distillation (remove Chlorobenzene) cyclization->distillation neutralization Neutralization (Ammonia solution, pH 8) distillation->neutralization product Crude this compound neutralization->product Precipitation

Route 1: Synthesis from 4-chlorophenylthiourea.
Route 2: Synthesis from 4-chloroaniline with Potassium Thiocyanate and Bromine

This classical approach, a variation of the Hugerschoff reaction, synthesizes the benzothiazole (B30560) ring in a one-pot reaction from the corresponding aniline.

Experimental Protocol:

  • Dissolve 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 ml of 96% glacial acetic acid.

  • To this stirring solution, add a solution of 0.1 mole of bromine in 100 ml of glacial acetic acid dropwise, keeping the temperature below 10°C.

  • After the addition is complete, stir the mixture for 10 hours.

  • The resulting precipitate is filtered, and the filtrate is dissolved in warm water.

  • Neutralize the combined filtrate with 10% NaOH to precipitate the product.

  • Collect the precipitate by filtration, dry, and recrystallize from a suitable solvent.[3][4]

G Route 2: From 4-chloroaniline with KSCN and Bromine start 4-chloroaniline & KSCN in Acetic Acid reagent Bromine in Acetic Acid (<10°C) start->reagent Dropwise addition reaction Stirring (10h) reagent->reaction filtration Filtration reaction->filtration neutralization Neutralization (10% NaOH) filtration->neutralization product This compound neutralization->product Precipitation

Route 2: One-pot synthesis from 4-chloroaniline.
Route 3: Synthesis from 4-chlorophenylthiourea with Sulfuric Acid and Ammonium Bromide

This patented method offers a high-yield alternative using concentrated sulfuric acid and a bromide source as a catalyst.

Experimental Protocol:

  • Dissolve 108.3 g of 4-chlorophenylthiourea (86.1% dry matter content) in 320 g of 100% sulfuric acid at 20°C.

  • Continuously meter in 30 g of a 40% strength ammonium bromide solution over 3 hours at a temperature of 25-30°C.

  • Add the resulting solution to 1,200 g of water and clarify by filtration at 50°C.

  • Adjust the pH of the filtrate to 8 with a 33% strength NaOH solution.

  • Stir the mixture for 30 minutes at 40°C and collect the precipitate by suction filtration.

  • Wash the residue with water until free of sulfate (B86663) and then dry.[2]

G Route 3: From 4-chlorophenylthiourea with H₂SO₄ and NH₄Br start 4-chlorophenylthiourea in conc. H₂SO₄ reagent 40% NH₄Br solution (25-30°C, 3h) start->reagent Addition reaction Cyclization reagent->reaction quench Quench with Water reaction->quench filtration Filtration (50°C) quench->filtration neutralization Neutralization (33% NaOH, pH 8) filtration->neutralization product This compound neutralization->product Precipitation

Route 3: High-yield synthesis using H₂SO₄.

Concluding Remarks

The selection of an optimal synthesis route for this compound is a multifaceted decision.

  • Route 1 (Sulfuryl Chloride) offers a relatively straightforward procedure with a moderate yield. The use of chlorobenzene as a solvent and the need for steam distillation are notable considerations.

  • Route 2 (KSCN and Bromine) represents a classic and widely applicable one-pot method. However, handling liquid bromine requires caution, and the reaction time is longer.

  • Route 3 (Sulfuric Acid and Ammonium Bromide) stands out for its significantly higher reported yield. This method avoids the use of halogenated solvents in the main reaction step but requires careful handling of concentrated sulfuric acid.

Ultimately, the most suitable method will depend on the specific requirements of the laboratory or production facility, including scale, available equipment, safety protocols, and desired purity and yield. This guide provides the foundational data to make an informed decision based on a comparative analysis of these key synthetic pathways.

References

Validation of analytical methods for quantifying 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Amino-6-chlorobenzothiazole

This guide provides a comparative overview of validated analytical methods relevant to the quantification of this compound. The selection of a robust and reliable analytical method is critical for accurate determination in various matrices, from raw materials to biological samples. While specific validated method data for this compound is not extensively available in the public domain, this document outlines the performance characteristics of techniques used for the structurally similar compound 2-aminobenzothiazole (B30445) and other aminothiazole derivatives. This information serves as a strong foundation for the development and validation of methods for this compound.

Data Presentation

The following tables summarize key validation parameters for various analytical methods, providing a baseline for comparison. It is important to note that these parameters would need to be specifically determined for this compound in the user's matrix of interest.

Table 1: Comparison of Chromatographic Methods for Aminobenzothiazole Derivatives

ParameterMethod 1: LC-MS/MSMethod 2: SPE-LC-HRMSMethod 3: HPLC-UV (for a novel aminothiazole derivative)
Analyte 2-Aminobenzothiazole2-AminobenzothiazoleNovel Aminothiazole
Matrix Human UrineFish Tissue, DustAnalytical Solutions
Instrumentation LC-ESI(+)-MS/MSLC-HRMSHPLC with UV Detector
Sample Preparation Enzymatic deconjugation, Solid-Phase Extraction (SPE)QuEChERS, SPE clean-upDirect injection
Linearity Range Not explicitly stated, but LOD suggests a low ng/mL range.0.5 - 500 µg/L (in solution)2.06 to 20.60 µg/mL
Limit of Detection (LOD) 0.07 ng/mL0.1 µg/L (instrumental)Not Reported
Limit of Quantification (LOQ) Not explicitly stated0.5 µg/L (instrumental)Not Reported
Accuracy Not explicitly statedNot explicitly statedNot explicitly stated
Precision Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols based on the methods cited in the table above.

Method 1: LC-MS/MS for 2-Aminobenzothiazole in Human Urine

This method is designed for the sensitive detection of 2-aminobenzothiazole in a complex biological matrix.

  • Sample Preparation:

    • Samples undergo enzymatic deconjugation to release conjugated forms of the analyte.

    • Solid-Phase Extraction (SPE) is then used to isolate and concentrate the analyte from the urine matrix.

  • Chromatography:

    • A liquid chromatograph is used to separate the analyte from other components in the sample extract.

  • Detection:

    • Detection is performed using a tandem mass spectrometer with electrospray ionization in positive mode (ESI+).

Method 2: SPE-LC-HRMS for 2-Aminobenzothiazole in Fish Tissue and Dust

This method is suitable for environmental samples and employs a high-resolution mass spectrometer for accurate mass measurement.

  • Sample Preparation:

    • A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is used for the initial extraction from the sample matrix.

    • The extract is then cleaned up using Solid-Phase Extraction (SPE).

  • Chromatography:

    • An Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) is used for chromatographic separation.

    • The mobile phase consists of a gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).

  • Detection:

    • High-resolution mass spectrometry (HRMS) is used for detection.

    • For quantification, the molecular ion [M+H]⁺ at m/z 151.03244 is monitored.

Method 3: HPLC-UV for a Novel Aminothiazole Derivative in Analytical Solutions

This method is a more accessible technique suitable for the quantification of the analyte in simpler matrices.

  • Sample Preparation:

    • The analyte is dissolved in an appropriate solvent (e.g., Acetonitrile:Milli-Q® water, 50:50 v/v) to the desired concentration range.

    • Direct injection of the prepared solution is performed.

  • Chromatography:

    • A Waters Alliance HPLC system with a UV Detector is used.

    • The data is captured and processed using software such as Empower 3.

  • Detection:

    • The analyte is detected by its UV absorbance at a specific wavelength.

    • Specificity is ensured by injecting a diluent blank and confirming the absence of interfering peaks at the analyte's retention time.

  • Linearity:

    • Duplicate injections of at least six calibration standard solutions are performed.

    • A calibration curve of detector response versus concentration is plotted, and the coefficient of determination (R²) is calculated.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the context of analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance Defines prepare_standards Prepare Standards & QCs set_acceptance->prepare_standards Guides perform_experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) prepare_standards->perform_experiments Used in process_data Process & Analyze Data perform_experiments->process_data Generates validation_report Prepare Validation Report process_data->validation_report Summarized in sop Write Standard Operating Procedure (SOP) validation_report->sop Informs

Caption: General workflow for analytical method validation.

Analytical_Technique_Comparison hplc HPLC (High-Performance Liquid Chromatography) uv UV-Vis Spectroscopy hplc->uv Commonly coupled for routine analysis ms Mass Spectrometry (MS) hplc->ms Provides molecular weight gc GC (Gas Chromatography) gc->ms Requires volatile analytes or derivatization msms Tandem MS (MS/MS) ms->msms Provides structural information and higher selectivity hrms High-Resolution MS (HRMS) ms->hrms Provides high mass accuracy

Caption: Logical comparison of analytical techniques.

Comparative Docking Analysis of 2-Amino-6-chlorobenzothiazole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various 2-Amino-6-chlorobenzothiazole derivatives against several key biological targets implicated in cancer, diabetes, and microbial infections. The data, supported by experimental findings from peer-reviewed studies, offers a valuable resource for the rational design and development of next-generation therapeutic agents.

The 2-aminobenzothiazole (B30445) scaffold, and specifically its 6-chloro substituted variant, is a privileged structure in medicinal chemistry, known for its versatile biological activities.[1] This is attributed to its ability to form various interactions with biological macromolecules.[2] Recent research has focused on the synthesis and evaluation of novel derivatives, with computational docking studies playing a crucial role in predicting their binding affinities and modes of action.[2][3] This guide summarizes key findings from comparative docking studies to aid in the identification of promising lead compounds.

Performance Comparison of this compound Derivatives

The following tables summarize quantitative data from various studies, offering a clear comparison of the efficacy of this compound derivatives against different biological targets.

Table 1: In Silico Docking Performance and In Vitro Biological Activity Against PI3Kγ

This table details the docking scores and biological activity of novel 2-aminobenzothiazole compounds targeting the PI3Kγ enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1 113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2 121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5 118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14 134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15 138.055Not ReportedPI3Kγ7JWE
OMS16 153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference) 81.11Co-crystallized LigandPI3Kγ7JWE
Data sourced from Salih, O. M., et al. (2024).[4]

Table 2: Docking Performance Against Aldose Reductase (ALR2) and PPAR-γ

This table presents the binding affinities of 2-aminobenzothiazole derivatives against ALR2 and PPAR-γ, targets relevant to diabetic complications.[6]

Compound IDBinding Affinity (ΔG, kcal/mol) for ALR2Binding Affinity (ΔG, kcal/mol) for PPAR-γ
8d -8.39-7.77
Data sourced from a 2025 study on preclinical evaluation of 2-aminobenzothiazole derivatives.[6]

Table 3: In Silico and In Vitro Activity Against Bacterial DNA Gyrase

This table showcases the docking scores and minimum inhibitory concentrations (MIC) of 2-acetamido substituted benzothiazole (B30560) derivatives against bacterial DNA gyrase, a target for antimicrobial agents.[7]

Compound IDDock ScoreAntibacterial Activity (MIC, µg/mL)Target ProteinPDB Code
BTC-j -S. aureus: 12.5, B. subtilis: 6.25, E. coli: 3.125, P. aeruginosa: 6.25DNA gyrase3G75
BTC-r -Good antimicrobial potentialDNA gyrase3G75
Data sourced from a 2024 study on the synthesis and antimicrobial evaluation of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline a generalized protocol for molecular docking studies based on the cited literature.[4]

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned.

    • The protein structure is then minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are sketched and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a force field like CHARMm.[4]

  • Binding Site Definition:

    • The active binding site of the target protein is defined, typically based on the location of the co-crystallized ligand in the PDB structure.

  • Docking Simulation:

    • A molecular docking program (e.g., Autodock Vina, Molegro Virtual Docker, LibDock) is used to predict the binding conformation and affinity of each derivative within the defined active site.

    • The docking algorithm generates multiple binding poses, which are then scored based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding poses based on the docking scores and binding energies.

    • The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflows and conceptual frameworks discussed in the comparative studies.

G cluster_prep Preparation Phase cluster_docking Computational Docking cluster_validation Experimental Validation cluster_output Outcome target_id Target Identification (e.g., PI3Kγ, ALR2) protein_prep Protein Preparation (from PDB) target_id->protein_prep docking_sim Molecular Docking (e.g., AutoDock Vina) protein_prep->docking_sim ligand_design Ligand Design (this compound Derivatives) ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) ligand_design->ligand_prep ligand_prep->docking_sim pose_gen Binding Pose Generation & Scoring docking_sim->pose_gen analysis Analysis of Interactions (Hydrogen Bonds, etc.) pose_gen->analysis synthesis Chemical Synthesis of Selected Derivatives analysis->synthesis in_vitro In Vitro Biological Assays (IC50, Ki, MIC) synthesis->in_vitro sar Structure-Activity Relationship (SAR) in_vitro->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for comparative docking studies of this compound derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor This compound Derivatives Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 2-aminobenzothiazole derivatives.

References

Assessing the Selectivity of 2-Amino-6-chlorobenzothiazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-chlorobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted enzyme inhibitors. This guide provides a comparative analysis of the selectivity of these compounds, focusing on their activity against a panel of key protein kinases implicated in various diseases. The information presented herein is intended to assist researchers in the evaluation and selection of these inhibitors for further investigation.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a selection of protein kinases. This data provides a snapshot of their potency and selectivity, crucial metrics for the development of targeted therapies.

Table 1: Inhibitory Activity of 2-Aminobenzothiazole (B30445) Derivatives against Various Kinases

CompoundTarget KinaseIC50 (µM)Reference
Rilu-2Histidine Kinase (P. aeruginosa)1.21[1]
Compound 7 CK23.4[2]
Compound 8i PI3Kα0.00103[3]
OMS5 A549 (Lung Cancer Cell Line)34.21[3]
MCF-7 (Breast Cancer Cell Line)22.13[3]
OMS14 A549 (Lung Cancer Cell Line)61.03[3]
MCF-7 (Breast Cancer Cell Line)28.14[3]
PI3Kγ65% inhibition @ 100 µM[3]

Note: The diversity in targeted enzymes and cell lines highlights the broad therapeutic potential of the 2-aminobenzothiazole scaffold. Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitory activity data, detailed experimental protocols are essential. The following sections outline standardized methodologies for in vitro and cell-based kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a common method for determining the potency of an inhibitor against a purified enzyme.[4] It measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.[5]

Materials:

  • Purified target kinase

  • Kinase substrate (specific to the target kinase)

  • ATP

  • Test inhibitor (this compound derivative)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well or 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.[6]

  • Reaction Initiation: Start the kinase reaction by adding ATP.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[6]

  • Signal Generation: Add the luminescence-based ATP detection reagent, which stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[4]

Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation ELISA)

This assay measures the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context, providing a more physiologically relevant measure of efficacy.[7][8]

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and reagents

  • Test inhibitor

  • Lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired confluency.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor.[7]

  • Cell Lysis: After a defined incubation period, lyse the cells to release the proteins.[7]

  • ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate to allow the substrate to bind to the capture antibody. c. Wash the plate and add the phospho-specific detection antibody. d. Incubate and wash, then add the HRP-conjugated secondary antibody. e. After another incubation and wash, add the TMB substrate and allow the color to develop. f. Stop the reaction with a stop solution.[7]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways often targeted by this compound-based inhibitors and a typical experimental workflow.

G Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Synthesis Compound Synthesis Primary Screening (Single Kinase) Primary Screening (Single Kinase) Compound Synthesis->Primary Screening (Single Kinase) IC50 Determination IC50 Determination Primary Screening (Single Kinase)->IC50 Determination Selectivity Profiling (Kinase Panel) Selectivity Profiling (Kinase Panel) IC50 Determination->Selectivity Profiling (Kinase Panel) Cellular Target Engagement Cellular Target Engagement Selectivity Profiling (Kinase Panel)->Cellular Target Engagement Downstream Signaling Analysis Downstream Signaling Analysis Cellular Target Engagement->Downstream Signaling Analysis Cell Viability/Proliferation Assays Cell Viability/Proliferation Assays Downstream Signaling Analysis->Cell Viability/Proliferation Assays Lead Optimization Lead Optimization Cell Viability/Proliferation Assays->Lead Optimization

Caption: A typical workflow for assessing the selectivity of kinase inhibitors.

G Simplified Lck Signaling Pathway in T-Cells TCR TCR Lck Lck TCR->Lck Recruitment CD4/CD8 CD4/CD8 CD4/CD8->Lck Association ZAP-70 ZAP-70 Lck->ZAP-70 Phosphorylation LAT LAT ZAP-70->LAT Phosphorylation Downstream Signaling Downstream Signaling LAT->Downstream Signaling T-Cell Activation T-Cell Activation Downstream Signaling->T-Cell Activation G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2/SOS->Ras Activation MAPK Pathway MAPK Pathway Ras->MAPK Pathway Akt Pathway Akt Pathway PI3K->Akt Pathway Proliferation & Survival Proliferation & Survival MAPK Pathway->Proliferation & Survival Akt Pathway->Proliferation & Survival G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization PLCγ PLCγ VEGFR-2->PLCγ Activation PI3K PI3K VEGFR-2->PI3K Activation PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis PKC->Angiogenesis Akt->Angiogenesis G Simplified PI3K/Akt Signaling Pathway cluster_0 Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt Recruitment & Activation Downstream Targets (e.g., mTOR, Bad) Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Targets (e.g., mTOR, Bad) Cell Growth & Survival Cell Growth & Survival Downstream Targets (e.g., mTOR, Bad)->Cell Growth & Survival

References

Isosteric Replacement of the 2-Amino Group in Benzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (B30445) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Isosteric replacement of the 2-amino group is a key strategy employed to modulate the physicochemical properties, pharmacokinetic profiles, and target interactions of these derivatives, ultimately aiming to enhance their therapeutic potential. This guide provides a comparative analysis of various isosteric replacements for the 2-amino group in benzothiazoles, with a focus on their impact on anticancer and antimicrobial activities, supported by experimental data.

Comparative Analysis of Biological Activity

The bioisosteric replacement of the 2-amino group in the benzothiazole (B30560) core can significantly influence the resulting compound's biological activity. The following tables summarize the quantitative data for different isosteric replacements and their effects on anticancer and antimicrobial efficacy.

Anticancer Activity

The 2-aminobenzothiazole moiety is a common feature in many potent anticancer agents. Modifications at this position can alter the mechanism of action and cytotoxic potency.

2-Substituent (Isostere)Target/Cell LineActivity (IC50/GI50 in µM)Key Observations
-NH-Aryl Breast Cancer (MCF-7)2.49Substitution with an aryl group can enhance potency.[2]
-NH-Heteroaryl Lung Cancer (A549)4.63Introduction of a 1,3,4-oxadiazole (B1194373) moiety showed significant activity.[2]
-S-Heteroaryl Multiple Cancer Cell Lines0.044 - 4.3Pyridinyl-2-amine linked benzothiazole-2-thiol derivatives exhibited potent, broad-spectrum anticancer activity.[3]
-Phenyl Breast Cancer (T47D)Potent ActivityN-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide showed the most potent cytotoxic activity in a series of 2-phenyl benzothiazoles.[4]
-CH3 Monoamine Oxidase B (MAO-B)< 0.017 (IC50)2-Methylbenzothiazole derivatives were found to be potent and selective inhibitors of human MAO-B.[5]
Antimicrobial Activity

Benzothiazole derivatives are also known for their broad-spectrum antimicrobial properties. Isosteric modifications at the 2-position can impact their potency and spectrum of activity against various pathogens.

2-Substituent (Isostere)MicroorganismActivity (MIC in µg/mL)Key Observations
-SH (Mercapto) Staphylococcus aureus3.12The free mercapto group appears to be important for activity, as its replacement with an S-Bn moiety led to a considerable loss of antibacterial action.[6]
-S-Alkenyl Candida albicans15.6Compounds with specific alkenylthio groups at the 2-position showed maximum inhibitory effect.[7]
-NH-aryl/heteroaryl Gram-positive pathogensPotent InhibitorA 5,6-difluorosubstituted benzothiazole with a substituted amino group was a potent inhibitor.[8]
-NH-CO-Aryl Mycobacterium tuberculosis-While not a direct isostere of the amino group, acylation of the amino group is a common modification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are generalized protocols for key experiments cited in the evaluation of 2-substituted benzothiazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of chemical compounds on cultured cells.[1]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Isosteric Replacement Workflow

The following diagram illustrates a typical workflow for an isosteric replacement study of the 2-amino group in benzothiazoles.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Lead_Compound Lead Compound (2-Aminobenzothiazole) Isostere_Selection Isostere Selection (-OH, -SH, -CH3, etc.) Lead_Compound->Isostere_Selection Identify Replacement Sites Chemical_Synthesis Chemical Synthesis of Analogs Isostere_Selection->Chemical_Synthesis Design Analogs In_Vitro_Screening In Vitro Screening (Anticancer/Antimicrobial) Chemical_Synthesis->In_Vitro_Screening Test Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Analyze Data SAR_Analysis->Isostere_Selection Iterative Design Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead Identify Promising Candidates ADMET_Profiling ADMET Profiling Hit_to_Lead->ADMET_Profiling Improve Properties Optimized_Lead Optimized Lead Compound ADMET_Profiling->Optimized_Lead

Caption: A typical workflow for an isosteric replacement study.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 2-substituted benzothiazoles often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

G cluster_0 Signaling Pathways cluster_1 Cellular Effects Benzothiazole 2-Substituted Benzothiazole Derivatives Kinases Protein Kinases (e.g., EGFR, CDKs) Benzothiazole->Kinases Inhibition Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Benzothiazole->Apoptosis_Regulators Modulation MAO Monoamine Oxidase (MAO) Benzothiazole->MAO Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Kinases->Inhibition_of_Proliferation Apoptosis Induction of Apoptosis Apoptosis_Regulators->Apoptosis Neurotransmitter_Modulation Neurotransmitter Modulation MAO->Neurotransmitter_Modulation

Caption: Key signaling pathways modulated by 2-substituted benzothiazoles.

References

Safety Operating Guide

Safe Disposal of 2-Amino-6-chlorobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-6-chlorobenzothiazole (CAS No. 95-24-9), a compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance.

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, all handling and disposal operations must be conducted with strict adherence to established safety protocols and in accordance with all applicable federal, state, and local regulations.

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number95-24-9[1][3]
Molecular FormulaC₇H₅ClN₂S[1][2]
Molecular Weight184.65 g/mol [1][2]
Melting Point199-201 °C[1]
Hazard ClassificationsAcute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3[1][2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]

  • Respiratory Protection: In situations where dust may be generated, use a dust mask type N95 (US) or a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][4]

Work should always be conducted in a well-ventilated area, with an eyewash station and safety shower readily accessible.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[3][5] Under no circumstances should this chemical be disposed of down the drain.[6]

  • Isolate this compound waste from other chemical waste streams to prevent accidental reactions. This compound is incompatible with strong oxidizing agents.[6]

  • Collect solid this compound waste, including contaminated items such as weighing paper and gloves, in a designated and compatible container.[6]

  • For solid waste, it is recommended to double-bag the materials in heavy-duty plastic bags before placement in the final disposal container.[6]

  • The waste container must be clearly and accurately labeled with the chemical name "this compound" and the appropriate hazard symbols.[6]

  • Ensure all components of the waste are identified on the label.[6]

  • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[6]

  • The waste container must be kept securely closed at all times, except when adding waste.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Spill Management

  • Minor Spills: In the event of a small spill, ensure the area is well-ventilated. While wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. The affected area should then be thoroughly cleaned.[4][6]

  • Major Spills: For larger spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[6]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

start Start: Waste Generation segregate Segregate Waste (Incompatible with strong oxidizing agents) start->segregate collect Collect in Designated Container (Double-bag solid waste) segregate->collect label Label Container ('this compound' + Hazard Symbols) collect->label store Store in Satellite Accumulation Area (SAA) (Keep container closed) label->store arrange Arrange for Disposal (Contact EHS) store->arrange end_dispose Dispose via Approved Waste Plant arrange->end_dispose

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Laboratory Personnel: Essential Protocols for Handling 2-Amino-6-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 2-Amino-6-chlorobenzothiazole, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Summary: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with care, utilizing appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound.

Protection Type Specific Equipment Standards & Remarks
Eye/Face Protection Chemical safety goggles or eyeglasses.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemically resistant gloves.Appropriate protective gloves should be worn to prevent skin exposure.[1][2]
Body Protection Protective clothing/Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask).Required when workplace conditions warrant a respirator's use, such as inadequate ventilation or the generation of dust. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][4]

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound from reception to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Minimize dust generation and accumulation during handling.[1]

2. Handling Procedure:

  • Wash hands thoroughly after handling the compound.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2][5]

  • Keep the container tightly closed when not in use.[1][2]

3. Storage:

  • Store in a tightly sealed container.[1][5]

  • Keep in a cool, dry, and well-ventilated area.[1][2][5]

  • Store away from incompatible substances such as oxidizing agents.[1][2]

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse.[1][2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][2]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Accidental Release Measures:

  • For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

  • Clean up spills immediately, using the appropriate protective equipment.[1]

  • Avoid generating dusty conditions and ensure adequate ventilation.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]

Workflow for Safe Handling of this compound

cluster_prep cluster_handling cluster_storage cluster_spill cluster_disposal prep Preparation handling Handling prep->handling Proceed to Handling ppe Wear Appropriate PPE ventilation Use Fume Hood/ Well-Ventilated Area storage Storage handling->storage After Use spill Spill Response handling->spill In Case of Spill wash Wash Hands After Use avoid_contact Avoid Contact with Eyes, Skin, Clothing no_eat No Eating, Drinking, or Smoking disposal Disposal storage->disposal For Waste cool_dry Cool, Dry, Well-Ventilated sealed Tightly Sealed Container spill->disposal After Cleanup cleanup Sweep/Vacuum into Disposal Container approved_disposal Approved Waste Disposal Plant

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-chlorobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-6-chlorobenzothiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.